m-PEG24-alcohol
Description
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Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H100O25/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h50H,2-49H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFISRZFZGAZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H100O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to m-PEG24-alcohol: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-24-alcohol (m-PEG24-alcohol), a discrete PEG linker increasingly utilized in advanced drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its critical role in enhancing the therapeutic potential of novel drug modalities.
Core Structure and Chemical Identity
This compound is a monodisperse polyethylene glycol derivative. It consists of a chain of 24 ethylene glycol units, capped at one end with a methoxy group (-OCH₃) and terminating with a primary alcohol (-OH) at the other.[1][2][3] This heterobifunctional nature is central to its utility as a chemical linker.[3]
The precise chemical structure is defined by the following molecular formula and weight:
-
Molecular Formula: C₄₉H₁₀₀O₂₅[4]
-
Molecular Weight: Approximately 1089.3 g/mol
-
CAS Number: 2376450-73-4
The methoxy cap renders one end of the molecule inert, preventing unwanted cross-linking reactions, while the terminal hydroxyl group provides a reactive site for conjugation to various molecules of interest.
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by its polyethylene glycol chain. These properties are crucial for its function in drug delivery and formulation.
| Property | Value/Description |
| Appearance | Typically a white to off-white solid or a viscous liquid at room temperature. |
| Solubility | Highly soluble in water and a broad range of organic solvents, including dichloromethane (DCM), dimethylformamide (DMF), and alcohols. This high solubility is a key advantage in drug formulation. |
| Purity | Commercially available with a purity of ≥95%. For pharmaceutical applications, higher purity grades are often required. |
| Polydispersity Index (PDI) | As a discrete molecule, the PDI is ideally 1.0, ensuring batch-to-batch consistency, which is critical for therapeutic applications. |
| Hygroscopicity | Like other PEGs, it is hygroscopic and should be stored in a dry environment. |
Role in PROTAC Design and Other Applications
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The PEG linker in a PROTAC serves several critical functions:
-
Spatial Orientation: The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can enhance bioavailability.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.
Beyond PROTACs, this compound can be utilized in other bioconjugation applications, such as the PEGylation of peptides, proteins, and small molecule drugs to improve their pharmacological properties.
Experimental Protocols
Synthesis of this compound
The synthesis of monodisperse PEGs like this compound typically involves a stepwise addition of protected ethylene glycol units. One common strategy is an iterative Williamson ether synthesis. The following is a generalized protocol based on literature procedures for synthesizing monodisperse PEG oligomers.
Materials:
-
m-PEG-OH (shorter chain precursor, e.g., m-PEG12-OH)
-
Protected ethylene glycol building block (e.g., tetraethylene glycol ditosylate)
-
Strong base (e.g., sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Reagents for deprotection (if necessary)
-
Standard workup and purification reagents
Procedure:
-
Alkoxide Formation: Dissolve the m-PEG-OH precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add NaH (or another suitable base) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Williamson Ether Synthesis: Dissolve the protected ethylene glycol building block in anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the organic solvent under reduced pressure. Partition the residue between water and an organic solvent such as dichloromethane. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Purification and Analysis
Purification:
Preparative high-performance liquid chromatography (HPLC) is a common method for purifying PEG derivatives to a high degree of homogeneity.
-
Column: A reversed-phase C18 or C8 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water is a common eluent system.
-
Detection: An evaporative light scattering detector (ELSD) or a refractive index (RI) detector is suitable for detecting PEGs, which lack a UV chromophore.
Analysis:
-
HPLC: Analytical HPLC with ELSD or RI detection can be used to assess the purity of this compound.
-
Mass Spectrometry: Electrospray ionization-mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry can confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the absence of impurities.
Visualization of Application and Workflow
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism of a PROTAC, where this compound serves as the linker.
Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.
Synthesis and Purification Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. While polyethylene glycols are generally considered to have low toxicity, it is advisable to wear personal protective equipment, including gloves and safety glasses, when handling the material. Avoid inhalation of dust or vapors. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its well-defined structure and favorable physicochemical properties make it a valuable tool in the design of next-generation therapeutics.
References
The Role of m-PEG24-alcohol in Modern Biotechnology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethoxy-poly(ethylene glycol)-24-alcohol (m-PEG24-alcohol) is a discrete polyethylene glycol (PEG) derivative that has emerged as a critical tool in biotechnology and pharmaceutical development. Its precisely defined structure, consisting of 24 ethylene glycol units capped with a methoxy group at one end and a hydroxyl group at the other, offers a unique combination of hydrophilicity, biocompatibility, and chemical functionality. This guide provides an in-depth technical overview of this compound's applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in its effective utilization.
The primary role of this compound is as a versatile linker and modifying agent. The PEG chain imparts favorable pharmacokinetic properties to conjugated molecules, such as increased solubility, extended circulatory half-life, and reduced immunogenicity.[1][2][3] The terminal hydroxyl group, while relatively inert, serves as a crucial handle for chemical activation, enabling covalent attachment to a wide array of biomolecules and surfaces.
Core Applications in Biotechnology
The applications of this compound are extensive and can be broadly categorized as follows:
-
Drug Delivery: As a component of drug delivery systems like liposomes, micelles, and nanoparticles, this compound is used to create a hydrophilic corona. This "stealth" layer shields the nanocarrier from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing the potential for targeted drug delivery.
-
Bioconjugation and PEGylation: The process of covalently attaching PEG chains to proteins, peptides, or small molecules is known as PEGylation. By activating the terminal hydroxyl group, this compound can be used to PEGylate biologics, improving their stability and pharmacokinetic profile.
-
PROTACs Development: In the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are instrumental in connecting a target protein binder to an E3 ligase ligand.[4][5] The length and flexibility of the PEG linker, such as a 24-unit chain, are critical for the formation of a productive ternary complex and subsequent target protein degradation.
-
Surface Modification: The hydroxyl group of this compound can be functionalized to allow for its attachment to the surfaces of medical devices, biosensors, and research tools. This modification reduces non-specific protein adsorption and improves biocompatibility.
Data Presentation: The Impact of PEG Linker Length on Pharmacokinetics
The length of the PEG linker is a critical parameter that significantly influences the in vivo performance of a conjugated molecule. While specific data for a 24-unit PEG linker is not always available in comparative studies, the following tables summarize the general trends observed with varying PEG chain lengths, providing a valuable reference for understanding the expected impact of an m-PEG24 linker.
Table 1: Effect of PEG Linker Length on the Pharmacokinetics of an Affibody-Drug Conjugate
| PEG Linker Length | Half-life (t½) | Fold Increase in Half-life (compared to no PEG) |
| None | 19.6 minutes | 1.0 |
| 4 kDa | 49 minutes | 2.5 |
| 10 kDa | 219.5 minutes | 11.2 |
Data adapted from referenced studies.
Table 2: Influence of PEG Molecular Weight on the Pharmacokinetics of Methotrexate-loaded Chitosan Nanoparticles
| PEG Molecular Weight | Area Under the Curve (AUC) | Indication |
| 2 kDa | Lower | Shorter circulation time |
| 5 kDa | Intermediate | Moderate circulation time |
| 10 kDa | Higher | Longer circulation time |
Data adapted from referenced studies.
Table 3: Impact of PEGylation on the In Vitro Stability of Recombinant Human Acid Fibroblast Growth Factor (rhaFGF)
| Treatment | Remaining Intact Protein after 20 min Trypsin Digestion |
| Non-PEGylated rhaFGF | ~0% |
| PEGylated rhaFGF | 31.3% |
Data adapted from referenced studies.
Mandatory Visualizations
Activation and Bioconjugation Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows involving this compound.
Caption: Workflow for the activation of this compound and subsequent protein conjugation.
Caption: General workflow for the synthesis of a PROTAC using a PEG24 linker.
Experimental Protocols
The following protocols provide detailed methodologies for the activation of this compound and its use in bioconjugation. These are representative protocols and may require optimization for specific applications.
Protocol 1: Conversion of this compound to m-PEG24-amine
This three-step protocol converts the terminal hydroxyl group to a primary amine, a versatile functional group for further modifications.
Step 1: Mesylation of this compound
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and TEA (2.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add MsCl (2.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
The formation of a precipitate (TEA hydrochloride salt) will be observed.
-
Step 2: Azidation of m-PEG24-mesylate
-
Materials:
-
Reaction mixture from Step 1
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Centrifuge the reaction mixture from Step 1 to pellet the TEA hydrochloride salt.
-
Carefully transfer the supernatant containing the m-PEG24-mesylate to a new flask.
-
Add NaN₃ (10 equivalents) and anhydrous DMF to the supernatant.
-
Heat the reaction mixture to 80°C and stir for 48 hours.
-
Cool the reaction to room temperature.
-
Step 3: Reduction of m-PEG24-azide to m-PEG24-amine
-
Materials:
-
Reaction mixture from Step 2
-
Ammonium chloride (NH₄Cl)
-
Zinc dust (Zn)
-
Deionized water
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To the reaction mixture from Step 2, add deionized water, NH₄Cl (8 equivalents), and Zn dust (4 equivalents).
-
Heat the mixture to 80°C and stir for 72 hours.
-
Cool the reaction to room temperature and add 1 M NaOH.
-
Extract the aqueous phase multiple times with DCM.
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield m-PEG24-amine.
-
Protocol 2: Activation of m-PEG24-acid to m-PEG24-NHS Ester
This protocol assumes the prior conversion of m-PEG24-amine to m-PEG24-acid (e.g., by reaction with succinic anhydride). The resulting carboxylic acid is then activated to an amine-reactive N-hydroxysuccinimide (NHS) ester using EDC/NHS chemistry.
-
Materials:
-
m-PEG24-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure (Organic Solvent Method):
-
Dissolve m-PEG24-acid (1 equivalent) in anhydrous DCM.
-
In separate vials, dissolve EDC-HCl (2 equivalents) in anhydrous DCM and NHS (2 equivalents) in a minimal amount of anhydrous DMSO.
-
Add the EDC solution followed by the NHS solution to the m-PEG24-acid solution.
-
Stir the reaction mixture at room temperature for 30 minutes to generate the m-PEG24-NHS ester.
-
The activated PEG linker is now ready for conjugation to a primary amine-containing molecule.
-
Protocol 3: Conjugation of m-PEG24-NHS Ester to a Protein
This protocol describes the labeling of a protein with the activated m-PEG24-NHS ester.
-
Materials:
-
Protein to be labeled
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
m-PEG24-NHS ester solution (from Protocol 2 or commercially sourced and dissolved in DMSO/DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis or gel filtration materials for purification
-
-
Procedure:
-
Prepare a solution of the protein (e.g., 1-10 mg/mL) in PBS. Ensure the buffer is free of primary amines.
-
Calculate the required volume of the m-PEG24-NHS ester solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).
-
Add the calculated volume of the m-PEG24-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purify the PEGylated protein from unreacted PEG linker and byproducts using dialysis or size-exclusion chromatography.
-
Protocol 4: Characterization of PEGylated Proteins
1. SDS-PAGE Analysis:
-
Principle: To visually confirm the increase in molecular weight upon PEGylation.
-
Procedure:
-
Run samples of the un-PEGylated protein and the purified PEGylated protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a band of higher apparent molecular weight. The band may be broader due to the polydispersity of the PEGylation.
-
2. HPLC Analysis:
-
Principle: To quantify the extent of PEGylation and separate different PEGylated species.
-
Method:
-
Use reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC-HPLC).
-
For RP-HPLC, a gradient of increasing organic solvent (e.g., acetonitrile) in water (both often containing trifluoroacetic acid) is typically used.
-
Detection can be achieved using UV absorbance at 280 nm (for proteins) and/or an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) for the PEG moiety.
-
The chromatogram will show peaks corresponding to the un-PEGylated protein and one or more PEGylated species, allowing for quantification of the conversion.
-
3. Mass Spectrometry (MS) Analysis:
-
Principle: To determine the precise mass of the PEGylated protein and confirm the number of attached PEG chains.
-
Method:
-
Use techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.
-
The mass spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached.
-
The mass difference between the peaks will correspond to the mass of the m-PEG24 linker.
-
Conclusion
This compound is a powerful and versatile tool in the field of biotechnology, enabling the development of advanced therapeutics and research agents. Its well-defined structure provides a balance of properties that can be finely tuned through chemical modification of its terminal hydroxyl group. By understanding the principles of its activation and conjugation, and by leveraging the appropriate analytical techniques for characterization, researchers can effectively harness the potential of this compound to improve the performance and efficacy of a wide range of biomolecules. This guide serves as a foundational resource to facilitate the successful implementation of this compound in innovative research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational stability of lyophilized PEGylated proteins in a phase-separating system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Stability of m-PEG24-alcohol Under Diverse pH Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
M-PEG24-alcohol, a monodisperse methoxy-terminated polyethylene glycol with 24 ethylene oxide units, is a critical component in bioconjugation, drug delivery, and as a linker in Proteolysis Targeting Chimeras (PROTACs). Its stability across a range of pH conditions is paramount for the efficacy, safety, and shelf-life of resulting therapeutics. This technical guide provides a comprehensive overview of the stability profile of this compound under acidic, neutral, and basic conditions. Based on the inherent chemical properties of its ether linkages and terminal alcohol group, this compound exhibits high stability under typical physiological and storage conditions. Significant degradation is generally observed only under harsh, non-physiological conditions involving strong acids or bases at elevated temperatures, or through oxidative pathways. This guide details the potential degradation pathways, provides a robust experimental protocol for conducting forced degradation studies, and outlines analytical methodologies for the assessment of stability.
Chemical Structure and General Stability Profile
This compound consists of a chain of 24 ethylene glycol units, capped with a methoxy group at one end and a primary alcohol at the other. The core of the molecule is composed of repeating ether linkages.
General Stability:
-
Ether Linkages: The ether bonds that form the backbone of the polyethylene glycol chain are chemically stable and generally resistant to hydrolysis across a wide pH range under ambient conditions. Cleavage of these bonds typically requires harsh conditions, such as high temperatures in the presence of strong acids or bases.
-
Terminal Alcohol Group: The primary alcohol group is also stable and not susceptible to hydrolysis. However, it can be susceptible to oxidation, especially in the presence of oxygen, light, and transition metal ions.
-
Methoxy Group: The methoxy ether group is highly stable and unlikely to undergo cleavage under most conditions.
Overall, this compound is considered a stable molecule for its intended applications in drug development. However, understanding its behavior under stress conditions is crucial for formulation development and regulatory submissions.
Potential Degradation Pathways
While this compound is stable under normal conditions, forced degradation studies are essential to understand its intrinsic stability and identify potential degradation products. The primary degradation pathways are hydrolysis under harsh conditions and oxidation.
Hydrolytic Degradation
Hydrolysis of the ether backbone of this compound is not significant under physiological pH and ambient temperature. However, under forced conditions, acid-catalyzed or base-catalyzed cleavage can occur.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and elevated temperatures, the ether linkages can undergo protonation followed by nucleophilic attack by water, leading to chain scission.
-
Base-Catalyzed Degradation: Strong bases at high temperatures can also promote the cleavage of ether bonds, although this is generally less efficient than acid-catalyzed hydrolysis for simple ethers.
Oxidative Degradation
Oxidative degradation is a more probable degradation pathway under ambient storage conditions, particularly with exposure to light and oxygen. The terminal alcohol group and the methylene groups adjacent to the ether oxygens are potential sites of oxidation.
-
Oxidation of the Terminal Alcohol: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
-
Auto-oxidation of the PEG Chain: This process can be initiated by radical species and leads to the formation of hydroperoxides, which can then decompose to cause chain scission, resulting in various degradation products including aldehydes and shorter PEG chains.
Quantitative Stability Data (Summary)
Currently, there is a lack of publicly available quantitative data specifically detailing the stability of this compound under various pH conditions. The data presented in the literature generally pertains to polyethylene glycols as a class or to PEG derivatives with more labile functional groups (e.g., esters). Based on the chemical nature of ether linkages, significant degradation of this compound is not expected under mild acidic, neutral, or basic conditions at ambient temperature over typical product shelf-lives.
The following table summarizes the expected stability profile. Researchers are strongly encouraged to perform their own stability studies based on the protocol provided in the subsequent section to generate data specific to their formulation and storage conditions.
| pH Condition | Temperature | Expected Stability of this compound | Potential Degradation Products (under forced conditions) |
| Acidic (pH 1-3) | Ambient | High | Negligible |
| Elevated (e.g., 60-80°C) | Low to Moderate | Shorter PEG fragments, ethylene glycol | |
| Neutral (pH 6-8) | Ambient | Very High | Negligible |
| Elevated (e.g., 60-80°C) | High | Minimal oxidative degradation products | |
| Basic (pH 11-13) | Ambient | High | Negligible |
| Elevated (e.g., 60-80°C) | Moderate | Shorter PEG fragments, ethylene glycol | |
| Oxidative | Ambient (with light/O₂) | Moderate to High | Aldehydes, carboxylic acids, chain scission products |
Experimental Protocol for a Forced Degradation Study
This protocol outlines a comprehensive approach to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines for forced degradation studies.
Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Appropriate buffers for acidic and basic pH (e.g., citrate, phosphate)
Experimental Workflow
Detailed Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Control Sample: Store the stock solution at 4°C, protected from light.
-
-
Sampling: Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the observed rate of degradation.
-
Sample Neutralization: Prior to analysis, neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively, to prevent further degradation and protect analytical instrumentation.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS):
-
Column: A suitable reversed-phase column (e.g., C18, 100 Å, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: CAD for universal detection of non-volatile analytes. ESI-MS for identification of degradation products.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR can be used to characterize the structure of isolated degradation products. Samples may need to be lyophilized and redissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) coupled with LC is invaluable for the accurate mass determination and structural elucidation of degradation products.
-
Data Interpretation and Presentation
-
Quantitative Analysis: Calculate the percentage of degradation of this compound at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Data Presentation: Summarize the percentage of this compound remaining under each stress condition at various time points in a clearly structured table for easy comparison.
-
Identification of Degradants: Use MS and NMR data to propose the structures of the major degradation products.
Conclusion
This compound is a highly stable molecule under typical conditions encountered in pharmaceutical development and storage. Its ether backbone is resistant to hydrolysis except under harsh acidic or basic conditions at elevated temperatures. The primary route of degradation under ambient conditions is likely to be oxidation, which can be mitigated by appropriate storage conditions (protection from light and oxygen). The provided experimental protocol offers a robust framework for researchers to conduct forced degradation studies, generate specific stability data for their formulations, and meet regulatory expectations. This in-depth understanding of the stability profile of this compound is essential for the development of safe, effective, and stable drug products.
A Technical Guide to the Molecular Characteristics of m-PEG24-alcohol for Researchers
This in-depth guide is intended for researchers, scientists, and professionals in drug development who utilize polyethylene glycol (PEG) compounds in their work. It provides a detailed overview of the molecular weight and polydispersity of m-PEG24-alcohol, a discrete PEG linker, and outlines the standard experimental protocols for characterizing such polymers.
Core Concepts: Molecular Weight and Polydispersity in Polymers
In the realm of polymer science, two of the most critical parameters that define a polymer's physical and chemical properties are its molecular weight and polydispersity. The molecular weight of a polymer is directly related to its physical properties, such as viscosity, mechanical strength, and solubility.[1] Polydispersity, or the distribution of molecular weights within a given polymer sample, also significantly impacts its performance characteristics.[1] A polymer with a broad molecular weight distribution will exhibit different properties compared to one with a narrow distribution, even if their average molecular weights are the same.
For drug delivery applications, where PEG is often used to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules, a well-defined and consistent molecular weight and a low polydispersity are crucial for ensuring batch-to-batch reproducibility and predictable in vivo performance.[2]
Characterization of this compound
This compound, also known as monomethoxy-polyethylene glycol with 24 ethylene glycol units, is a discrete and monodisperse PEG derivative.[3][4] Unlike polymeric PEGs, which consist of a mixture of molecules with varying chain lengths, this compound is a single molecular entity with a defined chemical structure.
Molecular Weight Data
The molecular weight of this compound is determined by its chemical formula, C49H100O25. This discrete nature means it has a precise molecular weight, as detailed in the table below.
| Parameter | Value | Source(s) |
| Chemical Formula | C49H100O25 | |
| Molecular Weight (MW) | 1089.3 g/mol | |
| Polydispersity Index (PDI) | 1 (theoretically) | N/A |
As a discrete compound with a defined chemical formula, this compound is theoretically monodisperse, with a Polydispersity Index (PDI) of 1. The PDI is a measure of the distribution of molecular weights in a given polymer sample and is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For a perfectly monodisperse substance, Mw = Mn, and therefore the PDI is 1.
Experimental Determination of Molecular Weight and Polydispersity
While this compound has a theoretical molecular weight and PDI, it is standard practice in research and manufacturing to experimentally verify these parameters for quality control and to characterize larger, polydisperse PEG polymers. The most common technique for this is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).
Principle of Size Exclusion Chromatography (SEC/GPC)
SEC separates molecules based on their hydrodynamic volume in solution. The sample is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, leading to a longer path and later elution. By calibrating the column with standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined.
Experimental Protocol for SEC/GPC Analysis of PEGs
The following is a generalized protocol for the determination of molecular weight and polydispersity of polyethylene glycols using SEC/GPC. Specific parameters may need to be optimized depending on the instrument and the specific PEG being analyzed.
1. Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system equipped with a pump capable of delivering a precise and stable flow rate is essential.
-
A differential refractive index (DRI) detector is commonly used for PEG analysis. Multi-angle laser light scattering (MALLS) and viscometry detectors can also be used for more absolute molecular weight determination.
-
SEC columns are chosen based on the expected molecular weight range of the polymer and the solvent being used. For PEGs, columns packed with styrene-divinylbenzene are often used with organic eluents like tetrahydrofuran (THF), while silica-based or other hydrophilic packings are used with aqueous mobile phases.
2. Mobile Phase Preparation:
-
The choice of mobile phase is critical for proper separation and to prevent interactions between the polymer and the column packing material.
-
For many PEGs, THF is a suitable organic solvent.
-
For higher molecular weight PEGs or for analyses where an aqueous system is preferred, water with a small amount of salt can be used.
-
The mobile phase should be filtered and degassed before use.
3. Standard and Sample Preparation:
-
Calibration Standards: A series of well-characterized, narrow-polydispersity PEG standards of known molecular weights are used to create a calibration curve. These standards are dissolved in the mobile phase to a known concentration (e.g., 1-2 mg/mL).
-
Sample Preparation: The this compound or other PEG sample is accurately weighed and dissolved in the mobile phase to a similar concentration as the standards. The sample should be fully dissolved, which may sometimes require gentle heating.
4. Chromatographic Conditions:
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducible elution times.
-
Injection Volume: A small volume (e.g., 20-100 µL) of the standard or sample solution is injected onto the column.
5. Data Acquisition and Analysis:
-
The elution of the polymer is monitored by the detector, which generates a chromatogram.
-
A calibration curve is constructed by plotting the logarithm of the molecular weight of the standards against their elution volume or retention time.
-
The molecular weight distribution of the sample is determined by comparing its chromatogram to the calibration curve.
-
The GPC software calculates various molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI = Mw/Mn).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the molecular weight and polydispersity of a polymer using SEC/GPC.
This comprehensive approach, combining theoretical knowledge with experimental verification, ensures the quality and consistency of this compound and other PEGylated compounds used in critical research and drug development applications.
References
understanding the function of the methoxy group in m-PEG24-alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the terminal methoxy group in methoxy-poly(ethylene glycol)-24-alcohol (m-PEG24-alcohol). We will delve into its impact on the physicochemical properties, biological interactions, and overall performance of PEGylated therapeutics, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Pivotal Role of the Methoxy Cap
Monofunctional PEGs, characterized by a methoxy group capping one terminus, are foundational in modern bioconjugation. This seemingly simple chemical modification imparts several crucial advantages over its difunctional counterpart, PEG-diol.
Prevention of Cross-Linking: The primary and most critical function of the methoxy group is to render one end of the PEG chain inert.[1] In the case of this compound, the other end possesses a hydroxyl group available for activation and subsequent conjugation to a target molecule (e.g., protein, peptide, or nanoparticle). This monofunctionality is essential to prevent the formation of heterogeneous, cross-linked conjugates where multiple target molecules are bridged by PEG chains.[1] Such cross-linking can lead to aggregation, precipitation, and a loss of therapeutic activity.
Enhanced Stability and Solubility: The ether linkage of the methoxy group contributes to the overall chemical stability of the PEG polymer.[2] The entire PEG chain, including the methoxy terminus, is highly hydrophilic, which enhances the aqueous solubility of the conjugated therapeutic.[3][4] This is particularly beneficial for hydrophobic drugs that would otherwise have poor bioavailability.
Steric Hindrance and Shielding: The flexible PEG chain creates a hydrophilic cloud around the conjugated molecule. This steric hindrance shields the therapeutic from proteolytic enzymes, leading to a longer circulation half-life. It also masks epitopes on the surface of protein drugs, which can reduce their immunogenicity.
The Methoxy Group and Immunogenicity: A Double-Edged Sword
While PEGylation is generally employed to reduce the immunogenicity of therapeutics, the PEG molecule itself, and specifically the methoxy group, can elicit an immune response. Pre-existing and treatment-induced anti-PEG antibodies can lead to the accelerated blood clearance (ABC) phenomenon, reducing the efficacy of PEGylated drugs and potentially causing hypersensitivity reactions.
Research has shown that the terminal group of the PEG chain plays a significant role in its immunogenicity. Studies comparing methoxy-PEG (mPEG) with hydroxy-PEG (HO-PEG) have revealed that the methoxy group can be a key part of the epitope recognized by anti-PEG antibodies.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the immunogenic potential of mPEG with other PEG terminal groups.
| Parameter | mPEG Conjugate | HO-PEG Conjugate | Reference |
| Relative Titer of Anti-PEG Antibodies (Median) | 3.0 (range 1.1–20) | 1.1 (range 0.9–1.5) | |
| Antibody Affinity for Albumin Conjugates | >1000 times higher | Lower |
| Parameter | 10 kDa mPEG | 10 kDa PEG diol | Reference |
| Relative Antibody Affinity | ~70 times higher | Lower |
These data suggest that antibodies raised against mPEG conjugates have a significantly higher affinity for mPEG itself compared to HO-PEG or PEG diol, highlighting the role of the methoxy group in the immune response.
Experimental Protocols
General Protocol for Protein PEGylation with Activated this compound
This compound's terminal hydroxyl group is not reactive on its own and requires activation to conjugate to a protein. A common method is to convert the hydroxyl group to a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Protein to be PEGylated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a molar excess of DSC in anhydrous DCM.
-
Add TEA as a catalyst and stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature for several hours.
-
Monitor the reaction by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, precipitate the activated m-PEG24-NHS ester by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
PEGylation Reaction:
-
Dissolve the protein to be PEGylated in the reaction buffer at a concentration of 1-10 mg/mL.
-
Add the activated m-PEG24-NHS ester to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 PEG:protein).
-
Gently mix the reaction and incubate at room temperature or 4°C for a specified time (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.
-
Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.
-
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein from unreacted PEG and native protein using chromatographic techniques.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing unreacted, smaller PEG molecules.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield the surface charges of a protein, allowing for the separation of mono-, di-, and poly-PEGylated species from the un-PEGylated protein.
-
Hydrophobic Interaction Chromatography (HIC): Can also be used, as PEGylation can alter the surface hydrophobicity of the protein.
-
-
Characterization:
-
Confirm the extent of PEGylation using SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.
-
Protocol for Detection of Anti-PEG Antibodies by Sandwich ELISA
This protocol provides a general framework for a sandwich ELISA to detect anti-PEG antibodies in serum or plasma samples.
Materials:
-
High-binding 96-well microplate
-
PEGylated protein for coating (e.g., mPEG-BSA)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum/plasma samples and controls
-
Detection antibody (e.g., HRP-conjugated anti-human IgG or IgM)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the PEGylated protein to 2-10 µg/mL in PBS.
-
Add 100 µL of the coating solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the serum/plasma samples in blocking buffer (e.g., 1:50 or 1:100).
-
Add 100 µL of the diluted samples to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated detection antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Visualizations
References
- 1. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
The Pivotal Role of the Terminal Hydroxyl Group in m-PEG24-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the terminal hydroxyl group in methoxy-polyethylene glycol-24-alcohol (m-PEG24-alcohol). As a cornerstone of bioconjugation and drug delivery, the strategic activation and functionalization of this terminal group are paramount for the successful development of advanced therapeutics, including PEGylated proteins, nanoparticles, and Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the chemistry, experimental protocols, and biological implications of modifying this versatile molecule.
The Chemistry of this compound: A Tale of Two Termini
This compound, with a molecular weight of approximately 1089.3 g/mol , is a heterobifunctional polymer characterized by a methoxy group (-OCH3) at one terminus and a hydroxyl group (-OH) at the other[1][2][3]. This structural arrangement is fundamental to its utility in bioconjugation. The methoxy group serves as a non-reactive cap, preventing crosslinking and aggregation during conjugation reactions[4]. In contrast, the terminal hydroxyl group is the reactive handle, the primary site for chemical modification that allows for the covalent attachment of this compound to a wide array of molecules[3].
However, the hydroxyl group itself possesses low reactivity and is not amenable to direct conjugation with most functional groups found in biomolecules under physiological conditions. Therefore, a critical step in harnessing the potential of this compound is the activation of this terminal hydroxyl group. This process transforms the -OH into a more reactive functional group, enabling efficient and specific conjugation to proteins, peptides, small molecules, or surfaces.
Activating the Terminal Hydroxyl Group: A Gateway to Functionalization
The most common strategy for activating the terminal hydroxyl group of this compound is to convert it into a good leaving group. This is typically achieved through tosylation or mesylation, which facilitates subsequent nucleophilic substitution reactions to introduce a variety of desired functionalities.
Tosylation and Mesylation: Creating an Excellent Leaving Group
Tosylation and mesylation are well-established methods for activating alcohols. In these reactions, the hydroxyl group reacts with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, to form a tosylate (-OTs) or mesylate (-OMs) ester, respectively. These sulfonate esters are excellent leaving groups, making the carbon to which they are attached highly susceptible to nucleophilic attack.
The general workflow for the activation and subsequent functionalization of the this compound terminal hydroxyl group is depicted below.
Figure 1: General workflow for the functionalization of the this compound terminal hydroxyl group.
Quantitative Data on Functionalization Reactions
The efficiency of the activation and subsequent functionalization reactions is crucial for producing high-purity PEG derivatives. The following table summarizes typical reaction yields for the conversion of PEG hydroxyl groups to other functionalities. While specific data for this compound is not always explicitly detailed in the literature, the yields for similar m-PEG-alcohols are generally high and serve as a reliable reference.
| Activation/Functionalization Step | Reagents | Typical Yield | Reference |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (Et3N) | >95% | |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine/Triethylamine | High (often quantitative) | |
| Azidation (from Mesylate) | Sodium azide (NaN3) | 72-97% (depending on PEG MW) | |
| Amination (from Mesylate) | Ammonia | >95% |
Note: Reaction yields can be influenced by factors such as the molecular weight of the PEG, reaction conditions (temperature, time, solvent), and purification methods.
Detailed Experimental Protocols
The following are detailed, representative protocols for the activation and functionalization of the this compound terminal hydroxyl group.
Protocol 1: Tosylation of this compound
Objective: To activate the terminal hydroxyl group of this compound by converting it to a tosylate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM (10 volumes).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 2 hours or until the reaction is complete as monitored by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the m-PEG24-tosylate.
Protocol 2: Mesylation of this compound
Objective: To activate the terminal hydroxyl group of this compound by converting it to a mesylate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Standard glassware for workup and purification
Procedure:
-
Place dry this compound (1 equivalent) in an oven-dried flask under a continuous flow of dry argon or nitrogen.
-
Dissolve the this compound in anhydrous DCM (15 mL).
-
Add triethylamine (1.33 equivalents) to the solution.
-
Cool the mixture in an ice-salt bath to -10°C.
-
Slowly add methanesulfonyl chloride (2.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with water (10 mL) and extract with DCM (3 x 20 mL).
-
Wash the combined organic phases with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain m-PEG24-mesylate.
Protocol 3: Azidation of m-PEG24-mesylate
Objective: To functionalize the activated m-PEG24-mesylate with an azide group.
Materials:
-
m-PEG24-mesylate
-
Ethanol
-
Sodium azide (NaN3)
-
Argon or Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve m-PEG24-mesylate (1 equivalent) in ethanol (30 mL).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The resulting residue can be purified by appropriate chromatographic techniques to yield m-PEG24-azide.
The Role of the Functionalized m-PEG24 Terminus in Drug Development
The conversion of the terminal hydroxyl group into various reactive moieties opens up a vast landscape of applications in drug development.
Bioconjugation and PEGylation
The primary application of functionalized m-PEG24 is in PEGylation , the covalent attachment of PEG chains to therapeutic molecules such as proteins, peptides, and small molecules. This process can significantly enhance the therapeutic properties of the parent molecule by:
-
Increasing solubility and stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and protects proteins from enzymatic degradation.
-
Prolonging circulation half-life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, leading to a longer in vivo half-life.
-
Reducing immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing the immune response against the therapeutic.
Nanoparticle Formulation and Drug Delivery
This compound and its derivatives are crucial components in the formulation of nanoparticles for drug delivery, including liposomes and polymeric micelles. The PEG chain forms a hydrophilic corona on the nanoparticle surface, which provides several advantages:
-
Steric stabilization: The PEG layer prevents the aggregation of nanoparticles in biological fluids.
-
"Stealth" properties: PEGylation reduces the opsonization of nanoparticles by plasma proteins, thereby evading uptake by the reticuloendothelial system (RES) and prolonging circulation time.
-
Targeted delivery: The terminal functional group of the PEG chain can be used to conjugate targeting ligands (e.g., antibodies, peptides) for cell-specific delivery.
The impact of PEGylation on nanoparticle-cell interactions is a key area of research. PEGylated nanoparticles can be internalized by cells through various endocytic pathways, and the presence of the PEG layer can influence the preferred uptake mechanism.
References
m-PEG24-alcohol in Targeted Drug Delivery: A Technical Guide
Introduction
The surface modification of therapeutic molecules and drug delivery systems with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in modern pharmaceutics.[1] This process imparts a hydrophilic shield that offers numerous advantages, including enhanced stability, reduced immunogenicity, and crucially, prolonged circulation time in the bloodstream.[2][3] By masking the drug carrier from the body's immune surveillance, specifically the reticuloendothelial system (RES), PEGylation allows for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[4]
Traditionally, polydisperse PEG polymers have been used, which consist of a mixture of chains with varying lengths. However, the field is increasingly shifting towards the use of monodisperse or discrete PEG (dPEG®) linkers, such as m-PEG24-alcohol.[5] this compound is a single-molecular-weight compound with exactly 24 ethylene glycol units, a terminal methoxy group, and a terminal alcohol group. This precise structure eliminates the batch-to-batch variability associated with polydisperse PEGs, ensuring reproducibility and a well-defined pharmacokinetic profile. The terminal hydroxyl group serves as a versatile chemical handle for conjugation to drugs, targeting ligands, or the surface of nanocarriers after activation.
This guide provides a technical overview of the core applications, quantitative performance metrics, and key experimental methodologies related to the use of this compound and similar discrete PEG linkers in the development of targeted drug delivery systems.
Core Applications of this compound
The unique properties of this compound make it a valuable building block in several advanced therapeutic platforms.
-
Nanoparticle Surface Modification : The primary application is the surface functionalization of nanocarriers like liposomes, polymeric nanoparticles (e.g., PLGA), and micelles. When conjugated to the nanoparticle surface, the m-PEG24 chains form a dense, hydrophilic layer. This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing phagocytic uptake by macrophages of the RES. This leads to significantly extended circulation half-life, allowing the nanoparticles to accumulate preferentially at the target site.
-
Antibody-Drug Conjugate (ADC) Linkers : this compound is a key component in the synthesis of linkers for ADCs. In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The PEG spacer within the linker improves the solubility and stability of the entire ADC construct, prevents aggregation, and ensures that the drug and antibody can function without steric interference.
-
PROTAC Development : In the rapidly emerging field of Proteolysis Targeting Chimeras (PROTACs), discrete PEG linkers are used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The precise length of the m-PEG24 linker is critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.
-
Bioconjugation of Peptides and Proteins : PEGylating therapeutic proteins or peptides with discrete linkers like this compound can dramatically improve their pharmacokinetic profiles, reducing renal clearance and protecting them from enzymatic degradation while maintaining their biological activity.
Quantitative Data on PEGylated Systems
The impact of PEGylation on drug delivery systems can be quantified through various physicochemical and pharmacokinetic parameters. The following tables summarize representative data comparing non-PEGylated and PEGylated nanoparticles.
Table 1: Typical Physicochemical Properties of Nanoparticles (Note: Values are representative and vary based on the core material, formulation method, and specific PEG linker.)
| Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles | Significance |
| Z-Average Diameter (DLS) | 100 - 150 nm | 120 - 180 nm | Increase reflects the hydrophilic PEG corona. |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Indicates a narrow, homogenous size distribution. |
| Zeta Potential | -25 mV to -40 mV | -5 mV to -15 mV | Shielding of surface charge by the neutral PEG layer. |
| Protein Adsorption (in serum) | High | Low | Reduced opsonization and RES uptake. |
Table 2: Representative In Vitro Drug Release Profile (Based on a dialysis method for a cytotoxic drug from PLGA-PEG nanoparticles.)
| Time (hours) | Cumulative Release at pH 7.4 (Blood) | Cumulative Release at pH 5.5 (Endosome) | Significance |
| 1 | ~8% | ~15% | Initial burst release is often observed. |
| 6 | ~20% | ~40% | Release is faster in acidic conditions, mimicking the tumor microenvironment or endosomes. |
| 24 | ~45% | ~75% | Sustained release profile prevents premature drug leakage. |
| 48 | ~60% | ~90% | PEGylation can modulate the release rate depending on its density and interaction with the core matrix. |
Table 3: Representative Pharmacokinetic Parameters in Rodents (Comparison of a free drug vs. its PEGylated nanoparticle formulation.)
| Parameter | Free Drug | PEGylated Nanoparticle | Significance |
| Blood Circulation Half-life (t½) | < 1 hour | 12 - 24 hours | Drastic increase due to evasion of RES clearance. |
| Area Under the Curve (AUC) | Low | High (10-50 fold increase) | Represents total drug exposure over time, significantly enhanced by PEGylation. |
| Liver Accumulation (at 24h) | Low (cleared) | High (for non-targeted) or Low (for targeted) | PEGylation reduces hepatic accumulation compared to non-PEGylated particles. |
| Tumor Accumulation (% ID/g) | < 1% | 5 - 10% | Enhanced passive accumulation via the EPR effect. |
Visualizations: Pathways and Workflows
Caption: Logical flow of PEGylation's role in enabling targeted drug delivery.
Caption: Experimental workflow for nanoparticle formulation and characterization.
Caption: Cellular uptake of a targeted PEGylated nanoparticle via endocytosis.
Experimental Protocols
Protocol 1: Formulation of PLGA-PEG Nanoparticles by Nanoprecipitation
This protocol describes a general method for formulating drug-loaded nanoparticles using poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-PEG), a common biodegradable polymer.
Materials:
-
PLGA-PEG copolymer
-
Hydrophobic drug of choice
-
Organic solvent (e.g., Acetone, Acetonitrile)
-
Aqueous phase (e.g., Deionized water, PBS)
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for controlled addition)
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA-PEG copolymer and the hydrophobic drug in the organic solvent. Ensure complete dissolution by vortexing or brief sonication.
-
Nanoprecipitation: Place the aqueous phase in a beaker on a magnetic stirrer with moderate stirring.
-
Slowly add the organic phase dropwise into the center of the vortexing aqueous phase. The rapid solvent diffusion causes the polymer to precipitate, self-assembling into nanoparticles and entrapping the drug. A typical organic-to-aqueous phase ratio is 1:5 to 1:10.
-
Solvent Evaporation: Leave the resulting nanoparticle suspension stirring in a fume hood for 3-4 hours to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant, which contains the unencapsulated drug. Resuspend the pellet in fresh deionized water. Repeat this washing step 2-3 times.
-
Storage: Resuspend the final purified nanoparticle pellet in an appropriate buffer or lyoprotectant solution for storage at 4°C or lyophilization.
Protocol 2: Quantification of PEG Grafting Density by ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) can be used to quantify the amount of PEG conjugated to a nanoparticle core.
Materials:
-
Lyophilized (dried) sample of PEGylated nanoparticles
-
Deuterated solvent capable of dissolving the nanoparticle core (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the lyophilized nanoparticle sample in the appropriate deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum for the sample.
-
Data Analysis:
-
Identify the characteristic peak for the ethylene oxide protons of PEG, which typically appears around 3.65 ppm.
-
Identify a characteristic peak corresponding to the core polymer (e.g., the methyl protons of the lactic acid unit in PLGA).
-
Calculate the molar ratio of PEG to the core polymer by integrating the respective peaks and normalizing for the number of protons each peak represents.
-
From this ratio and the known molecular weights, the weight percentage (w/w%) of PEG in the final nanoparticle formulation can be determined.
-
Protocol 3: In Vitro Drug Release Assay using Dialysis Method
This method simulates the release of a drug from nanoparticles into a physiological buffer over time.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing or cassette with a molecular weight cut-off (MWCO) lower than the drug's molecular weight but sufficient to allow free drug diffusion.
-
Release buffer (e.g., PBS at pH 7.4 to simulate blood, acetate buffer at pH 5.5 to simulate endosomes).
-
Shaking incubator or water bath set to 37°C.
-
Analytical instrument to quantify the drug (e.g., HPLC, UV-Vis Spectrophotometer).
Methodology:
-
Sample Preparation: Pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag/cassette. Securely seal the ends.
-
Incubation: Submerge the sealed dialysis bag in a larger container filled with a known volume of the release buffer (e.g., 50 mL). The large volume of external buffer ensures "sink conditions," meaning the concentration of released drug in the buffer remains low, preventing equilibrium from stopping further release.
-
Place the entire setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release buffer. Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain a constant volume.
-
Quantification: Analyze the drug concentration in the collected aliquots using a pre-established calibration curve on the appropriate analytical instrument.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the nanoparticles. Plot the cumulative release (%) versus time (hours).
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms [mdpi.com]
- 5. M-PEG-Alcohol | AxisPharm [axispharm.com]
Enhancing Peptide and Protein Solubility: A Technical Guide to m-PEG24-alcohol
For Researchers, Scientists, and Drug Development Professionals
The limited solubility of promising peptide and protein therapeutics presents a significant hurdle in drug development, impacting formulation, bioavailability, and ultimately, therapeutic efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a leading strategy to overcome this challenge. This in-depth technical guide focuses on the application of monomethoxy(polyethylene glycol) with 24 ethylene glycol units and a terminal alcohol group (m-PEG24-alcohol) for improving the solubility of these biomolecules.
The Core Principle: How this compound Improves Solubility
The fundamental mechanism by which this compound enhances the solubility of peptides and proteins lies in its physicochemical properties. The long, hydrophilic poly(ethylene glycol) chain is highly soluble in aqueous environments due to the ability of its ether oxygens to form hydrogen bonds with water molecules.[1][2][3] When conjugated to a peptide or protein, the m-PEG24 moiety effectively creates a hydrophilic shell around the biomolecule.[1] This process offers several key advantages:
-
Increased Hydrophilicity: The overall hydrophilicity of the resulting conjugate is significantly increased, favoring its dissolution in aqueous media.[2]
-
Steric Hindrance: The flexible PEG chain creates a steric barrier that can prevent the aggregation of peptide or protein molecules, a common cause of poor solubility.
-
Masking of Hydrophobic Regions: The PEG chain can mask hydrophobic patches on the surface of the biomolecule, reducing their interaction with water and preventing precipitation.
Quantitative Impact on Solubility: An Illustrative Example
While the precise improvement in solubility is highly dependent on the specific peptide or protein, the number of attached PEG chains, and the site of conjugation, the impact is consistently positive. The following table provides illustrative data on the solubility enhancement of a model peptide (Peptide-X) and a model protein (Protein-Y) after conjugation with this compound.
| Biomolecule | Modification | Solubility in PBS (pH 7.4) | Fold Increase in Solubility |
| Peptide-X | Unmodified | 0.2 mg/mL | - |
| Peptide-X | Mono-PEGylated with m-PEG24 | 2.5 mg/mL | 12.5 |
| Protein-Y | Unmodified | 1.0 mg/mL | - |
| Protein-Y | Di-PEGylated with m-PEG24 | 15.0 mg/mL | 15.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Achieving successful PEGylation with this compound requires a two-step process: activation of the terminal hydroxyl group of the PEG linker, followed by conjugation to the target biomolecule.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the activation of the terminal hydroxyl group of this compound with p-toluenesulfonyl chloride (TsCl).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate
-
Diethyl ether (cold)
-
Round bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Activation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-16 hours with continuous stirring.
-
Work-up:
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with a 5% aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Precipitation and Isolation:
-
Concentrate the dried organic layer under reduced pressure using a rotary evaporator.
-
Precipitate the activated m-PEG24-tosylate by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Storage: Store the resulting m-PEG24-tosylate under an inert atmosphere at -20°C.
Protocol 2: Conjugation of Activated m-PEG24-tosylate to a Peptide/Protein
This protocol details the conjugation of the activated m-PEG24-tosylate to primary amine groups (e.g., N-terminus or lysine side chains) of a peptide or protein.
Materials:
-
Peptide or protein of interest
-
m-PEG24-tosylate (activated PEG)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., Size-Exclusion Chromatography or Reverse-Phase HPLC)
Procedure:
-
Dissolution of Biomolecule: Dissolve the peptide or protein in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Addition of Activated PEG: Add m-PEG24-tosylate to the biomolecule solution. A molar excess of the PEG reagent (e.g., 5 to 20-fold) is typically used to drive the reaction.
-
Reaction: Incubate the reaction mixture at room temperature with gentle stirring for 2-4 hours. The optimal reaction time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution to react with any unreacted m-PEG24-tosylate.
-
Purification: Purify the PEGylated conjugate from unreacted PEG and unmodified biomolecule using an appropriate chromatography technique (e.g., SEC for proteins or RP-HPLC for peptides).
-
Characterization: Characterize the purified conjugate to determine the degree of PEGylation and confirm its identity using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.
Protocol 3: Determination of Peptide/Protein Solubility
This protocol outlines a method to quantitatively assess the solubility of the biomolecule before and after PEGylation.
Materials:
-
Unmodified and PEGylated peptide/protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the unmodified and PEGylated biomolecule to separate microcentrifuge tubes containing a fixed volume of PBS (e.g., 1 mL).
-
Incubate the tubes at a constant temperature (e.g., 25°C) with gentle agitation for a sufficient time to reach equilibrium (e.g., 24 hours).
-
-
Separation of Undissolved Solute: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the undissolved material.
-
Measurement of Concentration:
-
Carefully collect a known volume of the supernatant from each tube.
-
Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 280 nm for proteins containing tryptophan and tyrosine residues) using a UV-Vis spectrophotometer.
-
If the peptide lacks aromatic residues, a colorimetric assay (e.g., BCA or Bradford assay) can be used.
-
-
Calculation of Solubility: Calculate the concentration of the dissolved biomolecule using its known extinction coefficient or by comparing to a standard curve. This concentration represents the solubility of the compound under the tested conditions.
Visualizing the Process
To better understand the workflows and relationships, the following diagrams have been generated using Graphviz.
Caption: Overall workflow for the PEGylation of a peptide or protein with this compound.
Caption: Logical relationship demonstrating how this compound improves solubility.
Conclusion
The use of this compound for the PEGylation of peptides and proteins is a powerful and well-established technique to address the critical issue of poor aqueous solubility. By covalently attaching this hydrophilic polymer, researchers can significantly enhance the solubility, reduce aggregation, and ultimately improve the therapeutic potential of promising biomolecules. The protocols and concepts outlined in this guide provide a solid foundation for the successful implementation of this technology in a research and drug development setting.
References
Methodological & Application
Application Notes and Protocols for m-PEG24-alcohol Conjugation to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. This document provides a detailed protocol for the conjugation of methoxy-PEG24-alcohol (m-PEG24-OH) to a primary amine. Direct conjugation of an alcohol to an amine is not a feasible one-step reaction due to the poor leaving group nature of the hydroxyl group.[1][2] Therefore, a two-step process is necessary, which involves the initial activation of the terminal hydroxyl group of the m-PEG24-alcohol, followed by the reaction with the primary amine.
Two common and effective strategies for this conjugation are presented:
-
Activation via Sulfonate Ester Formation (Tosylation/Mesylation) followed by Nucleophilic Substitution.
-
Activation via Oxidation to an Aldehyde followed by Reductive Amination.
These methods are broadly applicable in bioconjugation, drug delivery, and surface modification.
Method 1: Activation via Sulfonate Ester Formation and Nucleophilic Substitution
This method involves the conversion of the terminal hydroxyl group of this compound into a sulfonate ester (a tosylate or mesylate), which is an excellent leaving group.[1] The subsequent step is a nucleophilic substitution of the sulfonate group by the primary amine to form the desired conjugate.
Reaction Workflow
Caption: Workflow for the two-step amine conjugation to this compound via sulfonate ester formation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the two-step conversion of this compound to a PEG-amine conjugate via sulfonate ester formation.
| Step | Parameter | Tosylation | Mesylation | Reference(s) |
| 1. Activation | Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | [1] |
| Base | Triethylamine (TEA) or Pyridine | Triethylamine (TEA) | [1] | |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | ||
| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 3 eq.TEA: 1.5 - 4 eq. | MsCl: 1.2 - 4 eq.TEA: 1.5 - 4 eq. | ||
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | ||
| Reaction Time | 2 - 16 hours | 1 - 4 hours | ||
| Expected Yield | > 90% | > 95% | ||
| 2. Amination | Amine Source | Primary amine-containing molecule | Primary amine-containing molecule | |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Dichloromethane (DCM), Dimethylformamide (DMF) | ||
| Molar Excess of Amine (to PEG-sulfonate) | 2 - 10 eq. | 2 - 10 eq. | ||
| Temperature | Room Temperature to 50 °C | Room Temperature to 50 °C | ||
| Reaction Time | 12 - 48 hours | 12 - 48 hours | ||
| Expected Yield | 70 - 90% | 70 - 90% |
Experimental Protocols
Step 1: Activation of this compound (Tosylation Example)
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 - 4 eq.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 - 3 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG24-tosylate.
Step 2: Nucleophilic Substitution with a Primary Amine
-
Dissolve the dried m-PEG24-tosylate (1 eq.) in an appropriate anhydrous solvent such as DCM or DMF.
-
Add the primary amine-containing molecule (2 - 10 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-48 hours. The temperature can be increased to 40-50 °C to expedite the reaction if the amine is not heat-sensitive.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified by an appropriate chromatographic method.
Method 2: Activation via Oxidation and Reductive Amination
This strategy involves the mild oxidation of the primary alcohol of this compound to an aldehyde. This m-PEG24-aldehyde can then react with a primary amine to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage using a mild reducing agent.
Reaction Workflow
Caption: Workflow for the two-step amine conjugation to this compound via oxidation and reductive amination.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the two-step conversion of this compound to a PEG-amine conjugate via oxidation and reductive amination.
| Step | Parameter | Condition | Reference(s) |
| 1. Oxidation | Oxidizing Agent | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | |
| Solvent | Dichloromethane (DCM) | ||
| Molar Excess of Oxidant | 1.5 - 3 eq. | ||
| Temperature | Room Temperature | ||
| Reaction Time | 1 - 4 hours | ||
| Expected Yield | 80 - 95% | ||
| 2. Reductive Amination | Amine Source | Primary amine-containing molecule | |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | ||
| Solvent/Buffer | Phosphate Buffered Saline (PBS), pH 6.0-7.5 | ||
| Molar Excess of Amine | 1.2 - 5 eq. | ||
| Molar Excess of Reducing Agent | 5 - 20 eq. | ||
| Temperature | Room Temperature | ||
| Reaction Time | 4 - 24 hours | ||
| Expected Yield | 60 - 85% |
Experimental Protocols
Step 1: Oxidation of this compound to m-PEG24-aldehyde
-
Dissolve this compound (1 eq.) in anhydrous DCM.
-
Add the mild oxidizing agent (e.g., PCC or DMP, 1.5 - 3 eq.) to the solution in portions.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the oxidant byproducts.
-
The filtrate is concentrated under reduced pressure to yield the m-PEG24-aldehyde.
Step 2: Reductive Amination with a Primary Amine
-
Dissolve the m-PEG24-aldehyde (1 eq.) and the primary amine-containing molecule (1.2 - 5 eq.) in a suitable buffer, such as Phosphate Buffered Saline (PBS) at pH 6.0-7.5.
-
Allow the mixture to react for 1-2 hours at room temperature to form the Schiff base intermediate.
-
Add sodium cyanoborohydride (NaBH3CN) (5 - 20 eq.) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
The resulting conjugate can be purified from excess reagents.
Purification and Characterization of the PEG-Amine Conjugate
Purification
The purification of the final PEGylated product is crucial to remove unreacted PEG, the native molecule, and reaction byproducts. Several chromatographic techniques can be employed depending on the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius, which significantly increases upon PEGylation. It is effective in removing unreacted PEG and other small molecule impurities.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. PEGylation can alter the surface charge of a molecule, allowing for the separation of the PEGylated conjugate from the un-PEGylated form. It can also be used to separate positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be a useful polishing step after IEX.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique often used for the analysis and purification of peptides and small proteins, and can also be applied to PEGylated conjugates.
Characterization
The final conjugate should be thoroughly characterized to confirm its identity, purity, and the extent of PEGylation.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or LC-ESI-MS are used to determine the molecular weight of the conjugate and confirm the covalent attachment of the PEG chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the conjugate and to determine the degree of PEGylation.
-
Gel Electrophoresis (SDS-PAGE): This can provide a qualitative assessment of the extent of PEGylation, as the PEGylated conjugate will migrate slower than the unmodified molecule.
-
Chromatographic Analysis (SEC, IEX, RP-HPLC): These methods are used to assess the purity of the final product.
Concluding Remarks
The choice between the two described methods will depend on the specific primary amine-containing molecule, its stability to the reaction conditions, and the desired linkage chemistry. For sensitive biomolecules, the reductive amination pathway is often preferred due to its milder reaction conditions. Proper purification and characterization are essential to ensure the quality and efficacy of the final PEGylated product.
References
Application Notes and Protocols for the Use of m-PEG24-alcohol in PROTAC Synthesis from a Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate unwanted proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (the "warhead") and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical element, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]
Polyethylene glycol (PEG) linkers, such as m-PEG24-alcohol, are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties.[1][4] The this compound is a monofunctional PEG linker with a terminal hydroxyl group that can be derivatized for conjugation to either the warhead or the E3 ligase ligand. This document provides detailed application notes and protocols for the incorporation of this compound into a PROTAC molecule using a generalized PROTAC synthesis kit.
Principle of PROTAC Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Application of this compound in PROTAC Synthesis
The this compound linker provides a significant hydrophilic spacer, which can be advantageous for improving the solubility and cell permeability of the final PROTAC molecule. Its terminal hydroxyl group allows for versatile chemical modifications, enabling its conjugation to either the warhead or the E3 ligase ligand through various chemical reactions. PROTAC synthesis kits often provide an E3 ligase ligand pre-conjugated with a linker that has a reactive handle, such as a carboxylic acid or an amine. In such cases, the this compound would be incorporated into the warhead portion of the molecule prior to the final coupling step.
Experimental Protocols
The following protocols outline a general workflow for the synthesis and evaluation of a PROTAC incorporating an this compound linker, assuming the use of a PROTAC synthesis kit where an E3 ligase ligand-linker conjugate with a terminal reactive group is provided.
Protocol 1: Derivatization of this compound and Conjugation to the Warhead
This protocol describes the conversion of the terminal hydroxyl group of this compound to a more reactive functional group (e.g., an amine or a carboxylic acid) and its subsequent conjugation to the warhead.
Materials:
-
This compound
-
Warhead molecule with a suitable reactive handle (e.g., a carboxylic acid or an amine)
-
Appropriate reagents for functional group conversion (e.g., for conversion to an amine: methanesulfonyl chloride, sodium azide, triphenylphosphine; for conversion to a carboxylic acid: Jones reagent)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Functional Group Conversion of this compound:
-
To an amine: Convert the terminal alcohol to a leaving group (e.g., mesylate), followed by substitution with azide and subsequent reduction to the amine.
-
To a carboxylic acid: Oxidize the terminal alcohol using an appropriate oxidizing agent like Jones reagent.
-
Purify the functionalized m-PEG24 linker by column chromatography.
-
-
Conjugation to the Warhead:
-
If the functionalized linker is an amine and the warhead has a carboxylic acid: Dissolve the warhead in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes. Add the amine-functionalized m-PEG24 linker and stir at room temperature overnight.
-
If the functionalized linker is a carboxylic acid and the warhead has an amine: Follow a similar peptide coupling procedure.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the warhead-linker conjugate by HPLC.
-
Protocol 2: PROTAC Synthesis using a Kit
This protocol outlines the final coupling of the warhead-linker conjugate with the E3 ligase ligand-linker provided in a typical PROTAC synthesis kit.
Materials:
-
Warhead-m-PEG24-linker conjugate (from Protocol 1)
-
PROTAC synthesis kit containing an E3 ligase ligand-linker conjugate with a reactive handle (e.g., amine or carboxylic acid)
-
Peptide coupling reagents (e.g., HATU, HOBt) or click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate) if applicable
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Coupling Reaction:
-
Based on the reactive handles of the two components (amine and carboxylic acid), perform a peptide coupling reaction as described in Protocol 1.
-
Alternatively, if the components are functionalized for click chemistry (e.g., azide and alkyne), dissolve both components in a suitable solvent system (e.g., t-BuOH/H2O). Add freshly prepared solutions of sodium ascorbate and copper(II) sulfate. Stir at room temperature until the reaction is complete.
-
-
Purification:
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Protocol 3: In Vitro Evaluation of the PROTAC
This protocol describes the initial biological evaluation of the synthesized PROTAC.
1. Ternary Complex Formation Assay:
-
Principle: To confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used.
-
General Procedure (SPR):
-
Immobilize the E3 ligase on the sensor chip.
-
Inject the PROTAC to measure its binding to the E3 ligase.
-
Inject a mixture of the PROTAC and the target protein to measure the formation of the ternary complex.
-
2. Western Blot for Target Protein Degradation:
-
Principle: To quantify the degradation of the target protein in cells treated with the PROTAC.
-
Procedure:
-
Culture cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the extent of protein degradation. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
3. Cellular Permeability Assay:
-
Principle: To assess the ability of the PROTAC to cross the cell membrane, a Parallel Artificial Membrane Permeability Assay (PAMPA) can be performed.
-
General Procedure:
-
A donor plate is filled with the PROTAC solution.
-
An acceptor plate, separated by an artificial membrane coated with lipids, is placed on top.
-
After incubation, the concentration of the PROTAC in both donor and acceptor wells is measured to determine the permeability coefficient.
-
Data Presentation
Quantitative data from the characterization and evaluation of the synthesized PROTAC should be summarized in tables for clarity and comparison.
Table 1: Physicochemical Properties of PROTAC-PEG24
| Property | Value | Method |
| Molecular Weight | Calculated | Mass Spectrometry |
| Purity | >95% | HPLC |
| Solubility (PBS, pH 7.4) | Experimental Value | Solubility Assay |
| LogD (pH 7.4) | Experimental Value | Shake-flask method |
Table 2: In Vitro Activity of PROTAC-PEG24
| Parameter | Value | Assay |
| Binary Affinity (Target) Kd | Experimental Value (nM) | SPR/ITC |
| Binary Affinity (E3 Ligase) Kd | Experimental Value (nM) | SPR/ITC |
| Ternary Complex Kd | Experimental Value (nM) | SPR/ITC |
| DC50 | Experimental Value (nM) | Western Blot |
| Dmax | Experimental Value (%) | Western Blot |
| Permeability (Pe) | Experimental Value (10-6 cm/s) | PAMPA |
Note: The values in these tables are placeholders and should be replaced with experimental data.
Visualizations
PROTAC Mechanism of Action
References
A Step-by-Step Guide to m-PEG24-Alcohol Nanoparticle Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the functionalization of nanoparticles using methoxy-polyethylene glycol with a 24-unit PEG chain and a terminal alcohol group (m-PEG24-alcohol). PEGylation, the process of attaching PEG chains to a surface, is a critical strategy in nanomedicine to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. This process can enhance circulation half-life, reduce immunogenicity, and improve stability in biological fluids by creating a hydrophilic shield that minimizes opsonization and subsequent uptake by the reticuloendothelial system (RES).
I. Overview of Nanoparticle PEGylation
The terminal hydroxyl group of this compound is not inherently reactive towards common nanoparticle surface functionalities. Therefore, it must first be "activated" to create a reactive group that can then be covalently conjugated to the nanoparticle surface. This guide details two primary activation methods—tosylation and carbonyldiimidazole (CDI) activation—and subsequent conjugation to nanoparticles with amine, carboxyl, or thiol surface groups.
II. Quantitative Impact of PEGylation
Successful PEGylation results in measurable changes to the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data observed before and after functionalization.
Table 1: Change in Hydrodynamic Diameter after PEGylation
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after PEGylation (nm) | Fold Change |
| Polystyrene | 217 | 231 | ~1.06 |
| Itraconazole-loaded | 253 | 286 | ~1.13[1] |
| Gold Nanoparticles (4 nm core) | 4.8 ± 0.5 | 11.1 - 25.9 | ~2.3 - 5.4[2] |
| Gold Nanoparticles (10 nm core) | 13.4 ± 1.2 | 18.2 - 32.2 | ~1.4 - 2.4[2] |
| Liposomes | 130.7 ± 0.8 | 100.9 ± 1.3 | ~0.77[3] |
Table 2: Change in Zeta Potential after PEGylation
| Nanoparticle Type | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) |
| Polystyrene | -59 | -2 |
| Carboxylated Polystyrene | -41 | -4[4] |
| Itraconazole-loaded | -30.1 | -18.6 |
| PLGA | -26.2 | -2.8 to -9.3 |
Table 3: Typical PEG Grafting Densities on Nanoparticles
| Nanoparticle Type | PEG Molecular Weight (kDa) | Grafting Density (PEG chains/nm²) | Reference |
| Gold Nanoparticles | 2 | 2.3 | |
| Gold Nanoparticles | 20 | 0.8 | |
| Graphene Oxide | 0.4 | 0.45 | |
| Graphene Oxide | 2 | 0.12 | |
| Graphene Oxide | 10 | 0.04 | |
| PRINT Hydrogel Nanoparticles | 5 | 0.028 - 0.083 |
III. Experimental Workflow and Biological Rationale
The overall process of nanoparticle functionalization and its biological impact are illustrated in the following diagrams.
Caption: Experimental workflow for this compound nanoparticle functionalization.
Caption: PEGylation helps nanoparticles evade the immune system.
IV. Detailed Experimental Protocols
A. Activation of this compound
Protocol 1: Tosylation of this compound
This protocol converts the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or TEA (1.5 equivalents) to the solution and stir for 10 minutes.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the m-PEG24-tosylate (m-PEG24-OTs) product.
-
Protocol 2: Activation of this compound with 1,1'-Carbonyldiimidazole (CDI)
This method activates the hydroxyl group by forming an imidazole carbamate intermediate, which is highly reactive towards nucleophiles like amines.
-
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round bottom flask under inert atmosphere
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round bottom flask under an inert atmosphere.
-
Add CDI (1.1-1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting solution containing the activated m-PEG24-imidazole carbamate (m-PEG24-Im) is typically used immediately in the next conjugation step without purification.
-
B. Conjugation of Activated m-PEG24 to Nanoparticles
Protocol 3: Conjugation to Amine-Functionalized Nanoparticles
-
Materials:
-
Amine-functionalized nanoparticles
-
Activated m-PEG24 (from Protocol 1 or 2)
-
Aprotic solvent (e.g., DMF or DMSO)
-
Buffer (e.g., PBS pH 7.4-8.0)
-
Magnetic stirrer or shaker
-
-
Procedure:
-
Disperse the amine-functionalized nanoparticles in the chosen buffer.
-
Dissolve the activated m-PEG24 in a minimal amount of aprotic solvent.
-
Add the activated m-PEG24 solution to the nanoparticle dispersion. The molar ratio of PEG to nanoparticles will depend on the desired grafting density and should be optimized. A common starting point is a 100 to 1000-fold molar excess of PEG relative to the nanoparticles.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring or shaking.
-
Proceed to the purification step (Section C).
-
Protocol 4: Conjugation to Carboxyl-Functionalized Nanoparticles
This protocol involves a two-step process where the carboxyl groups on the nanoparticle are first activated, and then reacted with the hydroxyl group of this compound.
-
Materials:
-
Carboxyl-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer or shaker
-
-
Procedure:
-
Disperse the carboxyl-functionalized nanoparticles in Activation Buffer.
-
Add EDC (e.g., 5-10 fold molar excess over carboxyl groups) and NHS (e.g., 2-5 fold molar excess over carboxyl groups).
-
Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
Centrifuge the nanoparticles to remove excess EDC and NHS, and resuspend them in Coupling Buffer.
-
Dissolve this compound in the Coupling Buffer and add it to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Proceed to the purification step (Section C).
-
Protocol 5: Conjugation to Thiol-Functionalized Nanoparticles
This protocol is suitable for nanoparticles that can directly bind with thiols, such as gold nanoparticles, or for nanoparticles functionalized with maleimide groups that react with thiols.
-
Materials:
-
Thiol-functionalized nanoparticles or gold nanoparticles
-
m-PEG24-thiol (requires a separate synthesis to convert the alcohol to a thiol)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer or shaker
-
-
Procedure:
-
Disperse the nanoparticles in the aqueous buffer.
-
Dissolve the m-PEG24-thiol in the buffer.
-
Add the m-PEG24-thiol solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Proceed to the purification step (Section C).
-
C. Purification of PEGylated Nanoparticles
Protocol 6: Purification by Centrifugation
-
Procedure:
-
Centrifuge the reaction mixture at a speed and time sufficient to pellet the nanoparticles (e.g., 14,000-20,000 rpm for 20-30 minutes). The optimal conditions will depend on the nanoparticle size and density and may require optimization.
-
Carefully remove the supernatant containing unreacted PEG and byproducts.
-
Resuspend the nanoparticle pellet in a fresh buffer (e.g., PBS or deionized water). Sonication may be required to fully resuspend the pellet.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of impurities.
-
After the final wash, resuspend the purified PEGylated nanoparticles in the desired storage buffer.
-
Protocol 7: Purification by Dialysis
-
Procedure:
-
Transfer the reaction mixture into a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that will retain the nanoparticles while allowing small molecules to diffuse out (e.g., 50-100 kDa).
-
Place the dialysis bag in a large beaker containing the desired buffer (e.g., deionized water or PBS).
-
Stir the buffer gently at room temperature.
-
Replace the buffer every 4-6 hours for a total of 24-48 hours to ensure complete removal of impurities.
-
Recover the purified nanoparticle suspension from the dialysis bag.
-
V. Characterization of PEGylated Nanoparticles
Protocol 8: Dynamic Light Scattering (DLS) and Zeta Potential Measurement
-
Purpose: To determine the hydrodynamic diameter and surface charge of the nanoparticles before and after PEGylation.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for the instrument.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS. A successful PEGylation is typically indicated by an increase in the hydrodynamic diameter.
-
Measure the zeta potential to determine the surface charge. A successful PEGylation usually results in a zeta potential closer to neutral.
-
Protocol 9: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Purpose: To confirm the presence of PEG on the nanoparticle surface.
-
Procedure:
-
Lyophilize a sample of the purified PEGylated nanoparticles.
-
Dissolve the dried nanoparticles in a suitable deuterated solvent (e.g., D₂O or CDCl₃). The nanoparticle core may need to be dissolved to release the PEG for accurate measurement.
-
Acquire the ¹H NMR spectrum. The characteristic peak for the ethylene oxide protons of PEG appears at approximately 3.65 ppm.
-
Protocol 10: Thermogravimetric Analysis (TGA)
-
Purpose: To quantify the amount of PEG grafted onto the nanoparticles.
-
Procedure:
-
Place a known amount of the lyophilized PEGylated nanoparticles in a TGA crucible.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10°C/min) over a temperature range that includes the decomposition temperature of PEG (typically 300-450°C).
-
The weight loss in the PEG decomposition temperature range corresponds to the amount of PEG on the nanoparticles. This can be used to calculate the grafting density.
-
By following these detailed protocols, researchers can successfully functionalize nanoparticles with this compound and thoroughly characterize the resulting conjugates for their applications in drug delivery and other biomedical fields.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]
- 3. Effect of size and pegylation of liposomes and peptide-based synthetic lipoproteins on tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation of nanoparticles improves their cytoplasmic transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Activation of m-PEG24-alcohol for Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Methoxy-PEG (m-PEG) linkers, which have a single reactive terminus, are particularly valuable as they prevent cross-linking. The m-PEG24-alcohol, with its terminal hydroxyl group, is a versatile starting material for conjugation.[1][2] However, the hydroxyl group is a poor leaving group and requires activation to facilitate efficient esterification with carboxylic acids.[3] This document provides an overview of common activation strategies and detailed protocols for activating this compound for subsequent ester bond formation.
Overview of Activation Methods
The primary goal of activating the this compound is to convert the terminal hydroxyl (-OH) group into a better leaving group, making the terminal carbon susceptible to nucleophilic attack by a carboxylate. Several methods are commonly employed, each with distinct advantages.
-
Sulfonate Ester Formation (Tosylation/Mesylation): This classic method converts the alcohol into a tosylate (-OTs) or mesylate (-OMs) using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.[3][4] Tosylates and mesylates are excellent leaving groups, allowing for subsequent reaction with a carboxylate salt. This reaction proceeds without altering the stereochemistry at the alcohol's carbon center.
-
Activation with N,N'-Disuccinimidyl Carbonate (DSC): DSC is a versatile coupling reagent that reacts with alcohols in the presence of a base (e.g., pyridine) to form an N-succinimidyl carbonate-activated PEG. This activated intermediate is highly reactive towards nucleophiles, including carboxylates, to form the desired ester linkage. DSC is also used to activate amines and carboxylic acids for bioconjugation.
-
Direct Coupling (Steglich Esterification): While technically a method for esterification rather than just alcohol activation, the Steglich reaction is a highly relevant and common one-pot procedure. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), along with a catalyst, typically 4-dimethylaminopyridine (DMAP). The carbodiimide activates the carboxylic acid, which then reacts with the alcohol.
Data Presentation: Comparison of Activation Strategies
| Method/Reagent | Principle | Key Reagents | Typical Solvent | Temp. (°C) | Typical Time | Key Considerations & Yields |
| Tosylation | Conversion of -OH to a sulfonate ester (-OTs), an excellent leaving group. | Tosyl chloride (TsCl), Pyridine (or another base) | Dichloromethane (DCM), Chloroform | 0 to RT | 2-12 h | High yields. The tosylated product is stable. Pyridine also acts as a solvent and neutralizes the HCl byproduct. |
| Activation with DSC | Formation of a highly reactive N-succinimidyl carbonate intermediate. | N,N'-Disuccinimidyl carbonate (DSC), Pyridine | Acetonitrile, Dichloromethane (DCM) | RT to 70 | 1-4 h | Reaction is often rapid. The activated PEG should be used promptly. DSC is a safer alternative to phosgene-based methods. |
| Steglich Esterification | In-situ activation of a carboxylic acid with a carbodiimide for direct reaction with the alcohol. | DCC or EDC, DMAP (catalyst) | Dichloromethane (DCM), Chloroform | 0 to RT | 12-72 h | One-pot procedure. DCC produces a urea byproduct (DCU) that is poorly soluble and can be removed by filtration. EDC is water-soluble, simplifying workup. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate group, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous pyridine (2-3 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate container, dissolve p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) in anhydrous DCM.
-
Add the TsCl solution dropwise to the stirring this compound solution at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Cold 5% NaHCO₃ solution (twice)
-
Water (twice)
-
Brine (once)
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by precipitation from DCM/diethyl ether or by column chromatography on silica gel.
Characterization:
-
¹H NMR: Appearance of aromatic protons from the tosyl group (approx. 7.3-7.8 ppm) and a downfield shift of the protons on the carbon adjacent to the tosylate oxygen.
-
FTIR: Appearance of characteristic S=O stretching bands (approx. 1350 cm⁻¹ and 1175 cm⁻¹).
Protocol 2: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
This protocol details the activation of the this compound's hydroxyl group by forming a reactive succinimidyl carbonate ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous pyridine
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend DSC (1.2 equivalents) in anhydrous acetonitrile.
-
Add anhydrous pyridine (1.5 equivalents) to the suspension.
-
Add this compound (1 equivalent) dropwise to the stirring reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 70°C) and stir vigorously. The reaction is typically rapid and can be complete in as little as 15-60 minutes. Monitor progress by TLC, observing the consumption of the starting alcohol.
-
Once the reaction is complete, allow it to cool to room temperature.
-
Remove the majority of the acetonitrile using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with water (3 times) and then brine (1 time) to remove pyridine and excess reagents.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the activated m-PEG24-succinimidyl carbonate.
-
The product is often used immediately in the next step without further purification due to its reactivity.
Characterization:
-
¹H NMR: Disappearance of the hydroxyl proton and appearance of characteristic peaks for the succinimidyl group protons (a singlet around 2.8-2.9 ppm).
-
FTIR: Appearance of a strong carbonyl (C=O) stretching band from the carbonate and succinimide groups (approx. 1740-1820 cm⁻¹).
Visualizations
Caption: Reaction schemes for activating this compound.
Caption: General workflow for m-PEG24-OH activation and purification.
References
Application Notes and Protocols for the Coupling of m-PEG24-alcohol with a Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This document provides detailed application notes and protocols for the coupling of methoxy-poly(ethylene glycol)-24-alcohol (m-PEG24-alcohol) with a carboxylic acid to form a stable ester linkage. The primary method described is the Steglich esterification, a mild and efficient condensation reaction that is well-suited for large and sensitive molecules like PEGs.
The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] This method proceeds under neutral and mild conditions, making it compatible with a wide range of functional groups.[2]
Reaction Principle: The Steglich Esterification
The Steglich esterification is a condensation reaction that facilitates the formation of an ester from a carboxylic acid and an alcohol. The reaction is not spontaneous and requires activation of the carboxylic acid. This is achieved using a carbodiimide, which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the formation of the desired ester and a urea byproduct. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate and suppressing side reactions.[3]
The choice between DCC and EDC as the coupling agent often depends on the desired workup procedure. The byproduct of DCC, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration.[4] Conversely, the urea byproduct of EDC is water-soluble, allowing for its removal through aqueous extraction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the Steglich esterification of various PEG alcohols with carboxylic acids. While specific data for this compound is limited in the literature, the provided data for similar PEG molecules serves as a strong starting point for reaction optimization.
Table 1: General Reaction Conditions for Steglich Esterification of PEG Alcohols
| Parameter | Condition | Rationale & Remarks |
| PEG Alcohol | 1.0 equivalent | The limiting reagent in the reaction. |
| Carboxylic Acid | 1.0 - 1.5 equivalents | A slight excess can help drive the reaction to completion. |
| Coupling Agent | 1.1 - 1.5 equivalents | (DCC or EDC) |
| Catalyst | 0.1 - 0.2 equivalents | (DMAP) |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Ensures a dry reaction environment to prevent hydrolysis of the activated intermediate. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically started at 0 °C during the addition of the coupling agent and then allowed to warm to room temperature. |
| Reaction Time | 12 - 72 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Examples of Steglich Esterification with Various PEGs
| PEG Derivative | Carboxylic Acid | Coupling System | Solvent | Time (h) | Yield (%) | Reference |
| PEG-400 | Dodecyl S'- (α,α'-Dimethyl-α″- Acetic acid) trithiocarbonate | DCC/DMAP | Chloroform | 72 | Not specified | |
| PEG-(Glycine-COOH)2 | Naproxen | DCC/DMAP | DMF | 96 | Not specified | |
| Secondary Alcohol | Carboxylic Acid | DCC/DMAP | Not specified | Not specified | 88 | |
| d-mannofuranose derivative | (E)-4-methoxy cinnamic acid | DIC/DMAP | DCM | Not specified | 81 |
Experimental Protocols
The following are detailed protocols for the coupling of this compound with a generic carboxylic acid using either DCC or EDC as the coupling agent.
Protocol 1: DCC/DMAP Mediated Esterification
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Preparation:
-
Flame-dry the glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution and stir until it is fully dissolved.
-
-
Reaction Initiation:
-
Cool the flask in an ice bath to 0 °C.
-
In a separate vial, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution dropwise to the reaction mixture over 5-10 minutes with vigorous stirring.
-
A white precipitate of dicyclohexylurea (DCU) should start to form.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask in an ice bath or a refrigerator for about 30 minutes to maximize the precipitation of DCU.
-
Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of DCM and precipitating with cold diethyl ether).
-
Protocol 2: EDC/DMAP Mediated Esterification
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Deionized Water
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation:
-
Ensure all glassware is dry.
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM or DMF.
-
-
Reaction Initiation:
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the reaction mixture in one portion.
-
Stir the reaction at 0 °C for 30 minutes.
-
-
Reaction Progression:
-
Remove the ice bath and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine. The urea byproduct of EDC is water-soluble and will be removed in the aqueous layers.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution to obtain the crude product.
-
Further purification can be achieved by column chromatography or precipitation as described in Protocol 1.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of the DCC/DMAP-mediated Steglich esterification.
Experimental Workflow
Caption: General experimental workflow for coupling this compound with a carboxylic acid.
References
Application Notes and Protocols for m-PEG24-alcohol in Antibody-Drug Conjugate (ADC) Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers, particularly monodisperse PEGs like m-PEG24-alcohol, have gained prominence in ADC design due to their ability to enhance the physicochemical properties of the conjugate.[1][2]
These application notes provide a comprehensive overview of the use of this compound-derived linkers in ADC development. We detail the rationale for using a 24-unit PEG linker, present comparative data on its impact on ADC pharmacokinetics and cytotoxicity, and provide detailed experimental protocols for key bioconjugation and characterization techniques.
Rationale for Employing this compound Linkers in ADCs
The incorporation of a PEGylated linker, derived from this compound, into an ADC construct offers several distinct advantages:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of the PEG24 chain helps to mitigate this, improving the overall solubility and formulation properties of the ADC.[1]
-
Improved Pharmacokinetics: The PEG linker creates a hydration shell around the payload, which can shield it from nonspecific interactions and reduce clearance rates.[1][3] This leads to a longer circulation half-life and increased exposure of the tumor to the ADC. Studies have shown that increasing PEG length up to a certain point (around PEG8-PEG12) can significantly decrease systemic clearance, with longer chains like PEG24 maintaining this favorable pharmacokinetic profile.
-
Reduced Immunogenicity: By masking potential epitopes on the linker and payload, PEGylation can reduce the immunogenic potential of the ADC.
-
Facilitation of Higher DARs: The enhanced solubility imparted by the PEG24 linker can enable the conjugation of a higher number of drug molecules per antibody without inducing aggregation, potentially leading to increased potency.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) in Rats |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from Burke et al., 2017. |
Table 2: Representative In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Cell Line | Linker | Payload | IC50 (nM) |
| HER2-positive (e.g., SK-BR-3) | Non-PEGylated | Auristatin | 1.5 |
| HER2-positive (e.g., SK-BR-3) | Short-chain PEG (e.g., PEG4) | Auristatin | 1.8 |
| HER2-positive (e.g., SK-BR-3) | Long-chain PEG (e.g., PEG24) | Auristatin | 2.5 |
| HER2-negative (e.g., MDA-MB-468) | All Linkers | Auristatin | >1000 |
| Note: The IC50 values are representative and can vary depending on the specific antibody, payload, and cell line. Longer PEG chains can sometimes lead to a slight decrease in in vitro potency, a trade-off that is often outweighed by improved in vivo efficacy due to enhanced pharmacokinetics. |
Experimental Protocols
Detailed methodologies are essential for the successful design, synthesis, and characterization of ADCs utilizing an this compound-derived linker. The following protocols outline the key steps involved.
Protocol 1: Synthesis of a Maleimide-Activated m-PEG24-Payload
This protocol describes the activation of the this compound to a maleimide-functionalized linker, followed by conjugation to a thiol-containing payload.
Materials:
-
This compound
-
4-Maleimidobutyric acid N-succinimidyl ester (or similar maleimide-NHS ester)
-
Thiol-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a 1.2 molar excess of 4-maleimidobutyric acid N-succinimidyl ester in anhydrous DCM.
-
Add 2 molar equivalents of TEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the resulting maleimide-PEG24-linker by flash chromatography.
-
-
Conjugation to Thiol-Payload:
-
Dissolve the maleimide-PEG24-linker and a 1.1 molar excess of the thiol-containing payload in anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the maleimide-PEG24-payload conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: ADC Conjugation via Thiol-Maleimide Chemistry
This protocol details the conjugation of the maleimide-activated m-PEG24-payload to a monoclonal antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-PEG24-payload conjugate (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic interaction chromatography (HIC) column for DAR determination
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange into PBS using an SEC column.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the maleimide-PEG24-payload (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution. The payload should be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before addition.
-
Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload and other small molecules using an SEC column equilibrated with PBS.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the ADC:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by analytical SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency of the newly synthesized ADC on cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Synthesized ADC and unconjugated antibody (as control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the existing medium from the cells and add the ADC or control solutions. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the development of ADCs with this compound-derived linkers.
Caption: Experimental workflow for ADC synthesis and characterization.
References
Surface Modification of Liposomes with m-PEG24-Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, biocompatible vesicles that have garnered significant attention as drug delivery vehicles.[1] Their ability to encapsulate both hydrophilic and lipophilic drugs, coupled with their biodegradability, makes them an attractive platform for therapeutic applications.[1] However, conventional liposomes are often rapidly cleared from circulation by the mononuclear phagocyte system (MPS).[2] Surface modification with polyethylene glycol (PEG), a process known as PEGylation, creates a hydrophilic protective layer that sterically hinders opsonization and subsequent recognition by phagocytic cells. This "stealth" characteristic prolongs circulation time, enhances tumor accumulation through the enhanced permeability and retention (EPR) effect, and improves the overall therapeutic index of the encapsulated drug.[1][2]
This document provides detailed application notes and protocols for the surface modification of liposomes using a custom-synthesized methoxy-PEG24-alcohol (m-PEG24-OH) conjugated to a lipid anchor. While specific data for a PEG chain of exactly 24 ethylene glycol units is not extensively available in the literature, the principles and effects are analogous to commonly used PEG derivatives such as PEG2000. The protocols and data presented herein are a composite based on established methodologies for liposome formulation and PEGylation.
Key Applications
The surface modification of liposomes with m-PEG24-alcohol offers several advantages for drug delivery research and development:
-
Prolonged Circulation Time: The hydrophilic PEG chains form a protective layer, reducing clearance by the MPS and extending the in-vivo half-life of the liposomal formulation.
-
Enhanced Drug Accumulation at Target Sites: By evading the MPS, PEGylated liposomes can circulate for longer periods, increasing the probability of accumulating in tissues with leaky vasculature, such as tumors.
-
Improved Stability: The steric hindrance provided by the PEG layer can prevent liposome aggregation during storage and in biological fluids.
-
Reduced Immunogenicity: PEGylation can mask the liposomal surface from the immune system, potentially reducing immunogenic responses.
Experimental Protocols
Synthesis of m-PEG24-Cholesterol Conjugate
To incorporate the hydrophilic this compound onto the liposome surface, it must first be conjugated to a hydrophobic lipid anchor, such as cholesterol. This can be achieved through various chemical ligation techniques. A common method involves the formation of a stable ether or ester linkage.
Protocol: Synthesis of m-PEG24-Cholesteryl Ester
-
Materials: this compound, Cholesteryl chloroformate, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Diethyl ether.
-
Procedure:
-
Dissolve this compound and a slight molar excess of triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of cholesteryl chloroformate in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude m-PEG24-cholesteryl ester by column chromatography or precipitation from a minimal amount of DCM into cold diethyl ether.
-
Characterize the final product using ¹H NMR and Mass Spectrometry to confirm its structure and purity.
-
Preparation of Conventional and m-PEG24-Modified Liposomes
The thin-film hydration method is a widely used and straightforward technique for preparing liposomes.
Protocol: Liposome Formulation by Thin-Film Hydration
-
Materials: Phosphatidylcholine (PC) (e.g., DSPC or Egg PC), Cholesterol, m-PEG24-Cholesterol conjugate, Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 7.4), Drug to be encapsulated (optional).
-
Lipid Film Formation:
-
For conventional liposomes , dissolve PC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
For m-PEG24-modified liposomes , dissolve PC, cholesterol, and the m-PEG24-cholesterol conjugate in the same solvent mixture. A typical molar ratio would be PC:Cholesterol:m-PEG24-Cholesterol of 55:40:5. The optimal molar percentage of the PEG-lipid can be varied (e.g., 1-10 mol%) to investigate its effect on liposome properties.
-
If encapsulating a lipophilic drug, add it to the lipid mixture at this stage.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the Tc. If encapsulating a hydrophilic drug, it should be dissolved in the PBS prior to hydration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) using a mini-extruder. Perform the extrusion at a temperature above the Tc.
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis against PBS.
-
Characterization of Liposomes
Protocol: Physicochemical Characterization
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the liposome suspension in PBS.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size and PDI. A PDI value below 0.2 indicates a homogenous population of liposomes.
-
Measure the zeta potential using the same instrument to assess the surface charge of the vesicles. PEGylation is expected to reduce the absolute value of the zeta potential due to the shielding effect of the PEG layer.
-
-
Morphology:
-
Visualize the shape and lamellarity of the liposomes using Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
-
Encapsulation Efficiency (%EE):
-
Separate the liposomes from the unencapsulated drug using a suitable method (e.g., centrifugation, dialysis, or size exclusion chromatography).
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or a solution containing a surfactant like Triton X-100).
-
Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry or High-Performance Liquid Chromatography - HPLC).
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug used) x 100
-
In Vitro Drug Release Study
Protocol: Dialysis Method
-
Place a known amount of the drug-loaded liposome formulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released against time.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of conventional and m-PEG24-modified liposomes. The data for m-PEG24-modified liposomes is extrapolated from studies using similar PEG-lipid conjugates.
Table 1: Physicochemical Properties of Conventional vs. m-PEG24-Modified Liposomes
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Conventional Liposomes | 125 ± 5 | 0.15 ± 0.03 | -25 ± 3 |
| m-PEG24-Modified Liposomes | 140 ± 7 | 0.18 ± 0.04 | -10 ± 2 |
Table 2: Encapsulation Efficiency of a Model Hydrophilic Drug
| Formulation | Encapsulation Efficiency (%) |
| Conventional Liposomes | 45 ± 4 |
| m-PEG24-Modified Liposomes | 38 ± 5 |
Table 3: In Vitro Release of a Model Drug over 48 Hours
| Time (hours) | Cumulative Release (%) - Conventional Liposomes | Cumulative Release (%) - m-PEG24-Modified Liposomes |
| 1 | 15 ± 2 | 8 ± 1 |
| 6 | 40 ± 3 | 22 ± 2 |
| 12 | 65 ± 4 | 40 ± 3 |
| 24 | 85 ± 5 | 60 ± 4 |
| 48 | 95 ± 4 | 75 ± 5 |
Visualizations
Caption: Workflow for the preparation and characterization of m-PEG24-modified liposomes.
References
Application Notes and Protocols for the Synthesis of Custom PROTACs using an m-PEG24-alcohol Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties. Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide a modular approach for systematically varying linker length. This application note provides detailed protocols for the synthesis of custom PROTACs utilizing a long-chain m-PEG24-alcohol linker, along with methods for their characterization and evaluation.
PROTAC Mechanism of Action and Synthesis Workflow
The general mechanism of PROTAC action involves bringing a target protein and an E3 ligase into close proximity to facilitate ubiquitination and subsequent degradation. The synthesis of a custom PROTAC is a modular process involving the preparation of the target protein ligand, the E3 ligase ligand, and the linker, followed by their sequential conjugation.
Experimental Protocols
Protocol 1: Activation of this compound Linker via Tosylation
This protocol describes the activation of the terminal hydroxyl group of the this compound linker to facilitate subsequent nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tosylated m-PEG24 linker (m-PEG24-OTs).
Protocol 2: Synthesis of an Amide-Linked PROTAC
This protocol outlines a general strategy for coupling the activated m-PEG24-OTs linker to an amine-functionalized E3 ligase ligand, followed by coupling to a carboxylic acid-functionalized target protein ligand.
Step 1: Coupling of m-PEG24-OTs to an Amine-Functionalized E3 Ligase Ligand
Materials:
-
m-PEG24-OTs (from Protocol 1)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and m-PEG24-OTs (1.1 eq) in anhydrous DMF under an argon atmosphere.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the E3 ligase ligand-linker conjugate.
Step 2: Final Coupling to the Target Protein Ligand
Materials:
-
E3 ligase ligand-linker conjugate (from Step 1)
-
Carboxylic acid-functionalized target protein ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF
-
DIPEA
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF under an argon atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the E3 ligase ligand-linker conjugate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Protocol 3: Western Blot for Quantifying Protein Degradation
This protocol details the steps for assessing the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell culture reagents and appropriate cell line
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of PROTACs incorporating PEG linkers.
Table 1: Representative Reaction Yields for PROTAC Synthesis Steps
| Reaction Type | E3 Ligase Ligand | Target Protein Ligand | Linker Type | Yield (%) |
| Tosylation of PEG-alcohol | - | - | PEG | >90% |
| Nucleophilic Substitution | Amine-functionalized | Tosylated PEG | PEG | 60-80% |
| Amide Coupling | Carboxylic acid-functionalized | Amine-functionalized | PEG | 50-70% |
| Click Chemistry (CuAAC) | Azide-functionalized | Alkyne-functionalized | PEG | up to 90% |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Table 2: Degradation Efficacy of Representative PROTACs with PEG Linkers
| PROTAC (Example) | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader | BTK | CRBN | ≥ 16 (4 PEG units) | < 10 | > 90 | Mino |
| TBK1 Degrader | TBK1 | VHL | 21 | 3 | 96 | - |
| ERα Degrader | ERα | VHL | 16 | Potent | > 80 | MCF-7 |
| BRD4 Degrader | BRD4 | CRBN | 12 (4 PEG units) | < 500 | > 80 | H661 |
Data is compiled from various literature sources and serves as a reference. The optimal linker length is target-dependent.
Signaling Pathway Visualization
The following diagram illustrates the KRAS signaling pathway, a common target in cancer drug discovery where PROTACs are being actively investigated. PROTACs targeting KRAS aim to induce its degradation, thereby inhibiting downstream signaling cascades such as the RAF-MEK-ERK and PI3K-AKT pathways.
References
Application Notes and Protocols: Enhancing Small Molecule Pharmacokinetics with m-PEG24-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Small Molecule PEGylation
The addition of a PEG chain to a small molecule can profoundly alter its behavior in vivo. The hydrophilic and flexible nature of the PEG polymer creates a hydrodynamic shell around the drug molecule. This "stealth" effect can:
-
Increase Systemic Circulation Time: By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, leading to a longer plasma half-life.
-
Enhance Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of hydrophobic small molecules, aiding in formulation and administration.
-
Reduce Enzymatic Degradation: The PEG chain can sterically hinder the approach of metabolic enzymes, protecting the drug from degradation.
-
Decrease Immunogenicity: For certain molecules, PEGylation can mask antigenic epitopes, reducing the likelihood of an immune response.
m-PEG24-alcohol is a monodisperse PEG reagent, meaning it has a defined molecular weight and structure. This is advantageous for creating homogeneous PEGylated drug conjugates, which simplifies characterization and can lead to more predictable in vivo behavior compared to polydisperse PEG reagents. The terminal hydroxyl group of this compound requires activation to facilitate covalent linkage to a small molecule.
Experimental Protocols
The conjugation of this compound to a small molecule typically involves a two-step process: activation of the terminal hydroxyl group of the PEG, followed by reaction with a suitable functional group on the small molecule. The choice of activation and conjugation chemistry depends on the available functional groups on the small molecule (e.g., amine, carboxylic acid, thiol).
Activation of this compound
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation and must first be converted into a more reactive functional group. Common activation strategies include conversion to a tosylate, mesylate, or an activated ester.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution by an amine or thiol on the small molecule.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the m-PEG24-tosylate.
Conjugation of Activated m-PEG24 to Small Molecules
The activated m-PEG24 derivative can now be reacted with the small molecule of interest. Below are example protocols for conjugation to small molecules containing amine, carboxylic acid, or thiol functional groups.
Protocol 2: Conjugation of m-PEG24-tosylate to an Amine-Containing Small Molecule
Materials:
-
m-PEG24-tosylate (from Protocol 1)
-
Amine-containing small molecule
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine-containing small molecule (1 equivalent) and m-PEG24-tosylate (1.1 equivalents) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The reaction temperature can be moderately increased (e.g., to 40-50 °C) to expedite the reaction if the small molecule is stable.
-
Monitor the reaction progress by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be directly subjected to purification.
Protocol 3: Conjugation of this compound to a Carboxylic Acid-Containing Small Molecule (via Esterification)
This protocol involves an esterification reaction, which can be catalyzed by an acid or mediated by coupling agents. The Fischer esterification is a classic example.
Materials:
-
This compound
-
Carboxylic acid-containing small molecule
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or coupling agents (e.g., DCC/DMAP or EDC/NHS)
-
Dean-Stark apparatus (for acid-catalyzed reactions)
-
Magnetic stirrer and stir bar
Procedure (using an acid catalyst):
-
Combine the carboxylic acid-containing small molecule (1 equivalent) and this compound (used in excess as the solvent or with another solvent like toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
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Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
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Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude PEGylated product for further purification.
Protocol 4: Conjugation of m-PEG24-tosylate to a Thiol-Containing Small Molecule
Materials:
-
m-PEG24-tosylate (from Protocol 1)
-
Thiol-containing small molecule
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Base (e.g., Potassium carbonate or DIPEA)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the thiol-containing small molecule (1 equivalent) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the base (1.5-2 equivalents) to deprotonate the thiol and form the more nucleophilic thiolate.
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Add m-PEG24-tosylate (1.1 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
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Upon completion, the reaction mixture can be directly subjected to purification.
Purification of the PEGylated Small Molecule
Purification is a critical step to remove unreacted starting materials, excess PEG reagent, and any side products. The choice of purification method depends on the properties of the PEGylated conjugate.
Protocol 5: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. The PEGylated conjugate will have a different retention time compared to the un-PEGylated small molecule and the free PEG linker.
Typical Conditions:
-
Column: C18 or C8 stationary phase.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic acid.
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Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV-Vis detector (at a wavelength where the small molecule absorbs) and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for detecting the PEG moiety.
Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent (compatible with the mobile phase).
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Run the gradient elution program.
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 6: Purification by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic size. The PEGylated conjugate will be larger than the un-PEGylated small molecule and can be separated. This method is particularly useful for removing smaller impurities.
Typical Conditions:
-
Column: SEC column with an appropriate pore size for the molecular weight range of the product.
-
Mobile Phase: An isocratic mobile phase, typically a buffered aqueous solution (e.g., phosphate-buffered saline).
-
Detection: UV-Vis detector and/or a refractive index (RI) detector.
Procedure:
-
Dissolve the crude reaction mixture in the SEC mobile phase.
-
Inject the sample onto the equilibrated SEC column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect the fraction corresponding to the PEGylated product, which will elute earlier than the smaller un-PEGylated molecule.
Characterization of the PEGylated Small Molecule
The purified PEGylated conjugate should be thoroughly characterized to confirm its identity, purity, and integrity.
Analytical Techniques:
| Technique | Purpose |
| LC-MS | To confirm the molecular weight of the PEGylated conjugate and assess its purity. The mass spectrum should show the expected mass corresponding to the small molecule plus the m-PEG24 moiety. |
| NMR (1H, 13C) | To confirm the structure of the conjugate and verify the covalent linkage between the small molecule and the PEG chain. Characteristic PEG proton signals will be present around 3.6 ppm. |
| HPLC | To determine the purity of the final product by assessing the presence of any unreacted starting materials or byproducts. |
Data Presentation
Since specific pharmacokinetic data for a small molecule conjugated with this compound is not available in the literature, the following table provides a template for how such data should be structured for comparison between the parent (un-PEGylated) and the PEGylated small molecule.
Table 1: Hypothetical Pharmacokinetic Parameters of a Small Molecule Before and After PEGylation with this compound (Intravenous Administration in Rodents)
| Parameter | Unit | Parent Small Molecule | m-PEG24-Small Molecule Conjugate |
| Dose | mg/kg | 5 | 5 (or molar equivalent) |
| Cmax | ng/mL | 1500 | 1200 |
| Tmax | h | 0.25 | 0.5 |
| AUC0-t | ng·h/mL | 3000 | 15000 |
| AUC0-inf | ng·h/mL | 3100 | 16500 |
| t1/2 | h | 2 | 18 |
| Clearance (CL) | mL/h/kg | 1.6 | 0.3 |
| Volume of Distribution (Vd) | L/kg | 4.6 | 7.8 |
This is a hypothetical data table for illustrative purposes.
Visualizations
Mechanism of Improved Pharmacokinetics via PEGylation
Caption: How PEGylation improves pharmacokinetics.
General Experimental Workflow for Small Molecule PEGylation
Caption: Experimental workflow for PEGylation.
Conclusion
The PEGylation of small molecules with this compound offers a promising avenue for enhancing their pharmacokinetic profiles. The protocols outlined in these application notes provide a comprehensive guide for the chemical synthesis, purification, and characterization of such conjugates. While specific in vivo data for this compound conjugates is needed to fully realize its potential, the methodologies presented here provide a solid foundation for researchers to explore this strategy for their small molecule drug candidates. Careful execution of these protocols and thorough characterization of the resulting conjugates are essential for successful drug development efforts.
Troubleshooting & Optimization
troubleshooting low yield in m-PEG24-alcohol conjugation reactions
Welcome to the technical support center for m-PEG24-alcohol conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yield and optimizing conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
This compound is a polyethylene glycol (PEG) derivative with 24 ethylene glycol units and a terminal hydroxyl (-OH) group. Due to the low reactivity of the primary alcohol, it is not typically used for direct conjugation to biomolecules under physiological conditions. Instead, the terminal hydroxyl group serves as a versatile handle that must first be chemically activated to a more reactive functional group before conjugation.
Q2: Why is the direct conjugation of this compound to a protein not recommended?
The primary alcohol group on this compound is a poor nucleophile and not sufficiently reactive to form stable bonds with functional groups on proteins (like amines or thiols) under mild, aqueous conditions required to maintain protein integrity. Attempting direct conjugation will likely result in very low or no yield.
Q3: What are the common activation strategies for this compound?
The two most common and effective activation strategies for the primary alcohol of m-PEG24 are:
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Oxidation to an Aldehyde: The alcohol is oxidized to an aldehyde (-CHO) using mild oxidizing agents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). The resulting PEG-aldehyde can then be conjugated to primary amines on a protein via reductive amination.
-
Tosylation: The alcohol is converted to a tosylate (-OTs) by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack by amines or thiols on the biomolecule.
Q4: What is reductive amination and why is it a popular method for conjugating activated this compound?
Reductive amination is a two-step process used to couple a PEG-aldehyde to a primary amine (e.g., the N-terminus or lysine residues of a protein).
-
Schiff Base Formation: The aldehyde group on the PEG reacts with a primary amine on the protein to form an unstable imine intermediate (a Schiff base). This reaction is reversible and favored under slightly acidic to neutral conditions (pH 6-8).
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to reduce the imine bond to a stable secondary amine linkage, covalently attaching the PEG to the protein.
This method is popular due to the stability of the resulting amine bond and the ability to perform the reaction in a "one-pot" manner under protein-friendly conditions.
Q5: How can I monitor the progress and success of my conjugation reaction?
Several analytical techniques can be used to assess the outcome of your PEGylation reaction:
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. You will see distinct bands for the unmodified protein, mono-PEGylated, di-PEGylated, etc.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): A powerful technique to separate and quantify the different species in your reaction mixture (unmodified protein, PEGylated protein, and free PEG) based on their hydrodynamic volume.[1][2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate the PEGylated protein from the unreacted protein and free PEG based on differences in hydrophobicity.[1]
-
Mass Spectrometry (e.g., MALDI-TOF): Provides precise molecular weight information, confirming the number of PEG chains attached to the protein.
Troubleshooting Guide: Low Conjugation Yield
This section addresses common problems that can lead to low yield in this compound conjugation reactions.
Problem 1: Very low or no PEGylation observed.
| Possible Cause | Recommended Solution |
| Inefficient Activation of this compound | The initial activation of the alcohol to an aldehyde or tosylate is a critical step. Ensure that the activation reaction has gone to completion. Use fresh reagents, anhydrous solvents, and an inert atmosphere as specified in the protocol. Confirm the successful activation of the this compound using techniques like NMR or mass spectrometry before proceeding to the conjugation step. |
| Degradation of Activated PEG Reagent | Activated PEG derivatives, especially aldehydes and esters, can be sensitive to moisture and may degrade over time. Store activated PEG reagents at -20°C under desiccated conditions. Allow the vial to warm to room temperature before opening to prevent condensation. If degradation is suspected, use a fresh batch of the reagent. |
| Inactive Reducing Agent (for Reductive Amination) | The reducing agent, such as sodium cyanoborohydride, is essential for the second step of reductive amination. If it has lost its activity due to improper storage (e.g., exposure to moisture), the imine intermediate will not be reduced to a stable bond. Use a fresh supply of the reducing agent and store it in a desiccator. |
| Presence of Competing Nucleophiles in the Buffer | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the activated PEG, leading to low conjugation efficiency. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or MES for the conjugation reaction. |
| Protein Instability or Aggregation | The reaction conditions (e.g., pH, temperature, presence of organic co-solvents) may be causing your protein to denature or aggregate, making the target functional groups inaccessible. Assess protein stability under the planned reaction conditions. Consider adding stabilizing excipients or adjusting the reaction parameters to be more favorable for your specific protein. |
Problem 2: Incomplete reaction with a mixture of unreacted protein and some PEGylated product.
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio of Reactants | An insufficient molar excess of the activated PEG reagent can lead to an incomplete reaction. Increase the molar ratio of the activated PEG to the protein. A starting point of a 10- to 50-fold molar excess of PEG over the protein is often recommended, but this may need to be optimized for your specific protein and the desired degree of PEGylation.[3] |
| Insufficient Reaction Time or Temperature | The conjugation reaction may not have reached completion. Increase the reaction time and monitor the progress at various time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration.[3] While room temperature is common, performing the reaction at 4°C for a longer period may improve protein stability, though it will slow down the reaction rate. |
| Suboptimal pH for the Reaction | The pH of the reaction buffer is critical for many conjugation chemistries. For reductive amination, a pH range of 6-8 is generally optimal for Schiff base formation. For tosylate reactions with amines, a slightly basic pH (7.5-8.5) is often preferred. Perform small-scale experiments at different pH values within the recommended range to find the optimum for your specific protein. |
Quantitative Data on Reaction Parameters
The following tables summarize how different reaction parameters can influence the yield of PEGylation. Note that the optimal conditions are highly dependent on the specific protein and PEG reagent used.
Table 1: Effect of Molar Ratio on Mono-PEGylated Product Yield
| Protein | PEG Reagent | Molar Ratio (PEG:Protein) | Reaction Time (h) | Yield of Mono-PEGylated Product (%) | Reference |
| rhG-CSF | 20 kDa mPEG-ALD | 3:1 | 2 | ~70 | |
| rhG-CSF | 20 kDa mPEG-ALD | 5:1 | 2 | 86 | |
| Lysozyme | 5 kDa mPEG-aldehyde | 2:1 | 20 | (Data indicates formation of mono-, di-, and tri-PEGylated species) | |
| scFv | 5 kDa mPEG-aldehyde | 5:1 | ~6 | (Data indicates formation of mono- and di-PEGylated species) |
Table 2: Effect of pH on Reductive Amination
| Protein | PEG Reagent | pH | Reaction Time (h) | Observation | Reference |
| Lysozyme | 5 kDa mPEG-aldehyde | 4 | 20 | Lower yield of PEGylated products | |
| Lysozyme | 5 kDa mPEG-aldehyde | 7 | 20 | Higher yield of PEGylated products | |
| scFv | 5 kDa mPEG-aldehyde | 4 | 20 | Lower yield of PEGylated products | |
| scFv | 5 kDa mPEG-aldehyde | 7 | 20 | Higher yield of PEGylated products | |
| F(ab')2 | 40 kDa branched PEG | 7.4 | - | Lower degree of PEGylation | |
| F(ab')2 | 40 kDa branched PEG | 8.2 | - | Higher degree of PEGylation |
Experimental Protocols
Protocol 1: Activation of this compound by Oxidation to Aldehyde (Dess-Martin Oxidation)
This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane (DMP).
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and pass it through a short pad of silica gel to remove the iodine byproducts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the m-PEG24-aldehyde.
-
Confirm the structure and purity of the product by ¹H NMR and mass spectrometry before use in conjugation.
Protocol 2: Conjugation of m-PEG24-aldehyde to a Protein via Reductive Amination
This protocol provides a general framework for the PEGylation of a protein using m-PEG24-aldehyde and sodium cyanoborohydride.
Materials:
-
Protein of interest
-
m-PEG24-aldehyde (activated from Protocol 1)
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)
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Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer. Ensure the buffer is free of primary amines.
-
Reagent Preparation: Dissolve m-PEG24-aldehyde in the reaction buffer to achieve the desired molar excess (e.g., a 10- to 50-fold molar excess over the protein).
-
Conjugation Reaction: Add the m-PEG24-aldehyde solution to the protein solution. Add a freshly prepared solution of sodium cyanoborohydride to a final concentration of approximately 20 mM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4-25°C) with gentle stirring for a specified duration (e.g., 2-24 hours).
-
Reaction Quenching: Stop the reaction by adding the quenching solution to consume any unreacted aldehyde groups. Incubate for 30-60 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG, reducing agent, and other reagents using an appropriate chromatography technique, such as size-exclusion chromatography.
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Analysis: Characterize the purified conjugate to determine the degree of PEGylation and purity using techniques like SDS-PAGE, SEC-HPLC, and/or mass spectrometry.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low yield in this compound conjugation.
References
Technical Support Center: Optimizing m-PEG24-alcohol Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of m-PEG24-alcohol coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for coupling this compound to other molecules?
The terminal hydroxyl group of this compound is relatively unreactive for direct conjugation under mild conditions. Therefore, a two-step approach is typically employed. This involves first "activating" the hydroxyl group to a more reactive species, followed by the coupling reaction with the desired molecule (e.g., a small molecule, protein, or another linker). The two most common activation and subsequent coupling strategies are:
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Tosylation followed by Nucleophilic Substitution: The hydroxyl group is converted to a tosylate (-OTs), which is an excellent leaving group. This m-PEG24-tosylate can then readily react with nucleophiles such as amines, thiols, or alkoxides in a reaction analogous to the Williamson ether synthesis.[1][2][3]
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Oxidation to an Aldehyde followed by Reductive Amination: The primary alcohol is oxidized to an aldehyde (-CHO). This m-PEG24-aldehyde can then react with a primary amine to form an intermediate imine (Schiff base), which is subsequently reduced to a stable secondary amine linkage.[4][5]
Q2: I am observing low yields in my this compound coupling reaction. What are the potential causes?
Low yields can stem from several factors depending on the chosen coupling strategy. Common causes include incomplete activation of the this compound, side reactions, and suboptimal reaction conditions. For a detailed breakdown of potential issues and solutions, please refer to the troubleshooting guides below.
Q3: How can I monitor the progress of my this compound coupling reaction?
Thin-layer chromatography (TLC) is a common method to monitor the progress of the reaction by observing the consumption of the starting materials and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis. For characterization of the final product, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential.
Q4: What are the best practices for handling and storing this compound and its derivatives?
This compound should be stored at -20°C and protected from moisture. Its activated derivatives, such as m-PEG24-tosylate and m-PEG24-aldehyde, are more sensitive to hydrolysis and should be handled under anhydrous conditions and stored in a desiccated environment.
Troubleshooting Guides
Activation Step: Tosylation of this compound
Problem: Incomplete or Low Yield of m-PEG24-tosylate
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Hydrolysis of Tosyl Chloride (TsCl) | Use fresh or purified TsCl. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). | TsCl is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which is unreactive. |
| Hygroscopic Base or Solvent | Use freshly distilled pyridine or triethylamine (TEA). Use anhydrous solvents. | Water in the base or solvent will consume the TsCl. |
| Insufficient Reagents | Use a slight excess (1.2-1.5 equivalents) of TsCl and base relative to the this compound. | This ensures the complete consumption of the starting alcohol. |
| Low Reaction Temperature | If the reaction is slow at 0°C, allow it to warm to room temperature and stir for a longer duration (e.g., overnight). | Increasing the temperature can improve the reaction kinetics. |
| Steric Hindrance | For sterically hindered alcohols, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) to first generate the alkoxide. | This can increase the nucleophilicity of the PEG-alcohol. |
Problem: Difficult Purification of m-PEG24-tosylate
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Formation of Pyridinium or Triethylammonium Salts | After the reaction, dilute the mixture with a non-polar solvent and filter to remove the precipitated salts before aqueous workup. | These salts can act as surfactants, leading to the formation of emulsions during extraction. |
| Emulsion during Aqueous Workup | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | Increasing the ionic strength of the aqueous phase can disrupt the emulsion. |
| Co-elution during Column Chromatography | Use a gradient elution system for column chromatography, starting with a less polar eluent and gradually increasing the polarity. | This can improve the separation of the desired product from residual starting materials and byproducts. |
Coupling Step 1: Williamson Ether Synthesis with m-PEG24-tosylate
Problem: Low Yield of the Ether-linked Product
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Competing E2 Elimination | Use a primary alkyl halide as the coupling partner if possible. Lower the reaction temperature. | The alkoxide is a strong base and can promote elimination, especially with secondary or tertiary alkyl halides. SN2 reactions are generally favored at lower temperatures. |
| Incomplete Deprotonation of the Nucleophile | Ensure a sufficiently strong base (e.g., NaH) is used in an adequate amount to fully deprotonate the nucleophile (e.g., an alcohol). | Incomplete deprotonation results in a less reactive nucleophile. |
| Steric Hindrance | If possible, choose the synthetic route where the less sterically hindered partner acts as the nucleophile. | The SN2 reaction is sensitive to steric bulk on both the nucleophile and the electrophile. |
| Poor Solubility | Use a polar aprotic solvent such as DMF or DMSO to ensure all reactants are fully dissolved. | These solvents are effective at solvating the cation of the alkoxide, increasing the reactivity of the "naked" anion. |
Activation Step: Oxidation of this compound to m-PEG24-aldehyde
Problem: Low Yield of m-PEG24-aldehyde
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Over-oxidation to Carboxylic Acid | Use a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol. | Stronger oxidizing agents can lead to the formation of the corresponding carboxylic acid. |
| Incomplete Reaction | Ensure the correct stoichiometry of the oxidizing agent is used. Monitor the reaction closely by TLC. | Insufficient oxidant will result in unreacted starting material. |
| Instability of the Aldehyde | PEG-aldehydes can be prone to polymerization or air oxidation. It is often best to generate and use the aldehyde in situ or purify and use it promptly. | This minimizes degradation of the desired product. |
Coupling Step 2: Reductive Amination with m-PEG24-aldehyde
Problem: Low Yield of the Amine-linked Product
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Suboptimal pH for Imine Formation | Maintain a slightly acidic to neutral pH (around 6-7) for the initial Schiff base formation. | This pH range facilitates the protonation of the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile. |
| Hydrolysis of the Imine Intermediate | The reaction is reversible and water is a byproduct. Using a dehydrating agent or performing the reaction in a suitable organic solvent can shift the equilibrium towards the imine. | This increases the concentration of the intermediate available for reduction. |
| Reduction of the Aldehyde Starting Material | Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). | These reagents are less reactive towards aldehydes and ketones compared to imines, allowing for a one-pot reaction. |
| Competition from Buffer Components | Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for conjugation. | Phosphate or HEPES buffers are suitable alternatives. |
| Dialkylation of the Amine | For primary amines, dialkylation can be a side reaction. A stepwise procedure (formation of the imine first, followed by reduction) can sometimes mitigate this. | This provides better control over the reaction stoichiometry. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM.
-
Reaction: Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the m-PEG24-tosylate.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of m-PEG24-tosylate with a Nucleophile (Williamson Ether Synthesis)
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (e.g., an alcohol, 1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Deprotonation: Add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0°C and stir for 30-60 minutes to form the alkoxide.
-
Coupling: Add a solution of m-PEG24-tosylate (1 equivalent) in the same anhydrous solvent to the alkoxide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated if necessary, but this may increase the likelihood of elimination side reactions. Monitor the reaction by TLC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the product by column chromatography.
Protocol 3: Activation of this compound via Oxidation to an Aldehyde
This protocol describes a general procedure using Dess-Martin periodinane (DMP).
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Oxidation: Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quenching and Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate. Stir vigorously until the two layers are clear. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude m-PEG24-aldehyde is often used immediately in the next step.
Protocol 4: Coupling of m-PEG24-aldehyde via Reductive Amination
-
Preparation: Dissolve the primary amine-containing molecule (1 equivalent) in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).
-
Schiff Base Formation: Add a solution of m-PEG24-aldehyde (a 5 to 20-fold molar excess is a good starting point) to the amine solution. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Reduction: Prepare a fresh solution of sodium cyanoborohydride (NaBH3CN) in a suitable solvent. Add the NaBH3CN solution to the reaction mixture to a final concentration of 20-50 mM.
-
Reaction: Continue to stir the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M glycine) to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
Purification: Purify the PEGylated product using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove unreacted PEG-aldehyde and other small molecules.
Visualizations
Caption: Workflow for this compound coupling via tosylation and nucleophilic substitution.
Caption: Workflow for this compound coupling via oxidation and reductive amination.
Caption: Troubleshooting logic for low efficiency in this compound coupling reactions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Covalent Conjugation of m-PEG24-alcohol to Complex Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing m-PEG24-alcohol in bioconjugation, with a focus on preventing undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when using this compound in bioconjugation with complex molecules?
A1: The primary concern revolves around the reactivity of the terminal hydroxyl (-OH) group on the this compound. While generally less reactive than primary amines or thiols, this hydroxyl group can participate in side reactions under certain conditions, leading to unintended modifications of your complex molecule or the PEG linker itself. This can result in a heterogeneous product mixture, complicating purification and potentially impacting the biological activity of the final conjugate.
Q2: Can the hydroxyl group of this compound react with common amine-reactive crosslinkers like NHS esters?
A2: Under typical bioconjugation conditions (pH 7.0-8.5), the reaction of N-hydroxysuccinimide (NHS) esters with primary amines is significantly faster than with alcohols.[1][2] The nucleophilicity of the deprotonated amine is much greater than that of the hydroxyl group. However, at a more alkaline pH (above 8.5), the rate of hydrolysis of the NHS ester increases, and the potential for side reactions with hydroxyl groups, though still less favorable, can rise.[3] Therefore, careful control of pH is crucial.
Q3: What types of side reactions can occur with the hydroxyl group of this compound?
A3: The hydroxyl group can undergo several types of reactions, including:
-
Esterification: Reaction with carboxylic acid groups on the complex molecule, particularly under acidic conditions or in the presence of carbodiimide coupling agents.
-
Etherification: Formation of an ether linkage, though this typically requires harsher conditions than standard bioconjugation reactions.
-
Reaction with isocyanates or isothiocyanates: If your complex molecule contains these functional groups, they will readily react with the hydroxyl group to form carbamate or thiocarbamate linkages.
Q4: When should I consider protecting the hydroxyl group of this compound?
A4: A protecting group strategy is recommended in the following scenarios:
-
When using coupling chemistries that can readily react with hydroxyl groups (e.g., isocyanates, carbodiimides without specific amine-targeting).
-
If your experimental conditions require a pH outside the optimal range for selective amine reaction (pH 7.0-8.5).
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When working with a complex molecule that has highly sensitive functional groups that could be compromised by even minor side reactions.
-
If achieving a highly homogeneous product with a precisely defined structure is critical for your application.
Q5: What is a suitable protecting group for the hydroxyl group of this compound in a bioconjugation workflow?
A5: A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for protecting the hydroxyl group. It is stable under a wide range of conditions used for bioconjugation, including reactions with NHS esters and maleimides. Importantly, the deprotection of the TBDMS group is typically achieved using fluoride ions (e.g., tetrabutylammonium fluoride - TBAF), which is an orthogonal condition that will not cleave common linkages in bioconjugates like amide or thioether bonds.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to complex molecules.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | 1. Suboptimal pH: The pH of the reaction mixture is outside the optimal range (7.0-8.5) for the specific conjugation chemistry (e.g., NHS ester reaction with amines). 2. Hydrolysis of Reagents: The amine-reactive reagent (e.g., NHS ester) has hydrolyzed before reacting with the target molecule. 3. Steric Hindrance: The conjugation site on the complex molecule is sterically hindered. | 1. Optimize pH: Carefully control and maintain the pH of the reaction buffer within the recommended range for your chosen chemistry. 2. Fresh Reagents: Prepare solutions of reactive reagents immediately before use. 3. Longer Reaction Time/Increased Reagent Concentration: Consider increasing the reaction time or the molar excess of the PEG reagent. |
| Heterogeneous Product Mixture (Multiple PEGylations or unexpected modifications) | 1. Side reactions with the PEG's hydroxyl group: The unprotected hydroxyl group of this compound has reacted with the complex molecule. 2. Reaction with other nucleophiles: Besides the intended target, other nucleophilic groups on the complex molecule (e.g., other amines, thiols, or even hydroxyls at high pH) have reacted. | 1. Protecting Group Strategy: Protect the hydroxyl group of this compound with a TBDMS group prior to conjugation. 2. pH Control: Maintain the pH in the lower end of the optimal range (e.g., pH 7.0-7.5) to favor reaction with the most nucleophilic amines. |
| Loss of Biological Activity of the Conjugate | 1. PEGylation at or near an active site: The PEG chain is attached to a region of the complex molecule that is critical for its function. 2. Conformational Changes: The attachment of the PEG chain has induced a detrimental conformational change in the complex molecule. | 1. Site-Specific Conjugation: If possible, use a site-specific conjugation strategy to direct the PEGylation to a region away from the active site. 2. Linker Optimization: Experiment with different PEG chain lengths or branched PEGs to minimize interference with the molecule's activity. |
| Difficulty in Purifying the Final Conjugate | 1. Similar physicochemical properties of reactants and products: The unreacted complex molecule, the PEGylated product, and any side products have similar size, charge, or hydrophobicity. 2. Aggregation: The conjugate is prone to aggregation, leading to poor resolution in chromatography. | 1. Orthogonal Purification Strategy: Employ a multi-step purification protocol using different separation principles (e.g., size-exclusion chromatography followed by ion-exchange chromatography). 2. Optimize Buffer Conditions: Screen different buffer compositions (pH, salt concentration) to minimize aggregation. |
Experimental Protocols
Protocol 1: Protection of this compound with TBDMS
Objective: To protect the terminal hydroxyl group of this compound as a TBDMS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents) to the solution and stir until dissolved.
-
Add TBDMS-Cl (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the TBDMS-protected this compound.
Protocol 2: Deprotection of TBDMS-Protected PEG Conjugate
Objective: To remove the TBDMS protecting group from the PEGylated complex molecule.
Materials:
-
TBDMS-protected PEG-conjugate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride or water)
-
Appropriate buffer for the final conjugate
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the TBDMS-protected PEG-conjugate in anhydrous THF.
-
Add the TBAF solution (1.1-1.5 equivalents per TBDMS group) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by an appropriate analytical method (e.g., LC-MS) to confirm the removal of the TBDMS group. The reaction is typically complete within 1-4 hours.
-
Quench the reaction by adding the quenching solution.
-
Remove the THF by evaporation under reduced pressure.
-
Purify the deprotected conjugate and exchange it into the desired final buffer using a desalting column or dialysis.
Visualizations
Caption: Workflow for controlled conjugation using a protected this compound.
Caption: Desired vs. potential side reaction pathways in bioconjugation.
Caption: Decision tree for using a protecting group strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of m-PEG24-Alcohol Protein Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of m-PEG24-alcohol protein conjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of your this compound protein conjugate.
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of PEGylated Conjugate from Unconjugated Protein | Inadequate resolution of the chosen chromatography method. | Size-Exclusion Chromatography (SEC): Ensure the column has the appropriate pore size to differentiate between the hydrodynamic radii of the native protein and the PEGylated conjugate.[][2] Ion-Exchange Chromatography (IEX): The PEG chain may be shielding the protein's surface charges. Optimize the pH and salt gradient to enhance the charge differences between the native and conjugated protein.[][3][4] Reversed-Phase HPLC (RP-HPLC): The hydrophobicity difference may not be sufficient. Adjust the gradient of the organic solvent to improve separation. Hydrophobic Interaction Chromatography (HIC): The salt concentration in the mobile phase may not be optimal for differential binding. Experiment with different salt types and concentrations. |
| Co-elution of Free this compound with the Conjugate | The hydrodynamic radius of the free PEG may be similar to the conjugate, especially for smaller proteins or larger PEG chains. | Size-Exclusion Chromatography (SEC): This method may not be ideal for removing unreacted PEG of a similar size to the conjugate. Consider using a different primary purification method. Ion-Exchange Chromatography (IEX): As the free PEG is uncharged, it should not bind to the column, allowing for separation. Reversed-Phase HPLC (RP-HPLC): Utilize an Evaporative Light Scattering Detector (ELSD) in series with a UV detector to specifically detect the non-UV active PEG. |
| Low Recovery of the PEGylated Conjugate | Non-specific binding of the conjugate to the chromatography resin. | General: Ensure proper column equilibration. Consider adding a non-ionic detergent to the buffers to reduce non-specific interactions. SEC: PEG can interact with silica-based stationary phases, leading to poor peak shape and recovery. Use a column with a polymer-based packing material. IEX: The elution conditions may be too harsh, causing the protein to precipitate. Use a shallower gradient for elution. HIC: The high salt concentration may cause the conjugate to precipitate on the column. Reduce the initial salt concentration or use a salt that is known to be more "salting-in". |
| Presence of Multiple PEGylated Species (e.g., mono-, di-, multi-PEGylated) | The PEGylation reaction was not site-specific, leading to a heterogeneous mixture. | Ion-Exchange Chromatography (IEX): IEX is a powerful technique for separating species with different numbers of attached PEG molecules, as each PEG chain can shield surface charges, altering the protein's interaction with the resin. Reversed-Phase HPLC (RP-HPLC): Can be effective in separating positional isomers and different degrees of PEGylation based on differences in hydrophobicity. |
| Protein Aggregation During Purification | The purification conditions (e.g., pH, salt concentration) are destabilizing the protein conjugate. | SEC: This is the method of choice for identifying and quantifying aggregates. General: Optimize buffer conditions, including pH, ionic strength, and the addition of excipients like arginine to prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should consider after my PEGylation reaction?
A common and effective initial step is Size-Exclusion Chromatography (SEC). SEC is useful for removing unreacted, low molecular weight this compound and any high molecular weight aggregates. It separates molecules based on their hydrodynamic radius.
Q2: How can I separate mono-PEGylated from multi-PEGylated species and positional isomers?
Ion-Exchange Chromatography (IEX) is often the most effective method for this purpose. The attachment of PEG chains can shield the protein's surface charges, leading to different retention times on an IEX column for species with varying numbers of attached PEG molecules. RP-HPLC can also be used to separate positional isomers based on differences in their hydrophobicity.
Q3: I am observing poor peak shape and tailing during SEC. What could be the cause?
Poor peak shape in SEC of PEGylated proteins can be due to interactions between the PEG moiety and the silica-based stationary phase of the column. To mitigate this, consider using a column with a polymer-based packing material or adding organic modifiers to the mobile phase, though the latter may not be ideal for maintaining protein stability.
Q4: Can I use Hydrophobic Interaction Chromatography (HIC) for my this compound protein conjugate?
Yes, HIC can be a valuable orthogonal technique in a multi-step purification process. It separates molecules based on their hydrophobicity in the presence of a high-salt mobile phase. However, HIC can sometimes have lower capacity and resolution compared to IEX or RP-HPLC for PEGylated proteins.
Q5: What analytical techniques are recommended to assess the purity of my final conjugate?
A combination of techniques is recommended for a comprehensive assessment of purity.
-
SDS-PAGE: To visualize the increase in molecular weight and the presence of unconjugated protein.
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Size-Exclusion Chromatography (SEC-HPLC): To quantify aggregates and separate the conjugate from the native protein.
-
Ion-Exchange Chromatography (IEX-HPLC): To assess the distribution of different PEGylated species.
-
Reversed-Phase HPLC (RP-HPLC): For high-resolution separation and purity assessment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify PEGylation sites.
Experimental Protocols
General Workflow for Purification of this compound Protein Conjugates
Caption: General purification workflow for this compound protein conjugates.
Detailed Methodologies
1. Size-Exclusion Chromatography (SEC-HPLC)
This protocol is a starting point and should be optimized for your specific protein conjugate.
-
Column: A silica-based or polymer-based SEC column suitable for the molecular weight range of your conjugate (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Sample Concentration: 2.0 mg/mL.
Caption: Workflow for purity assessment by SEC-HPLC.
2. Ion-Exchange Chromatography (IEX-HPLC)
This protocol is for a cation-exchange separation and should be adapted based on your protein's isoelectric point (pI). For anion-exchange, a positively charged resin and an increasing pH or salt gradient would be used.
-
Column: A suitable cation-exchange column (e.g., a column packed with TSKgel SP-5PW resin).
-
Mobile Phase A: 20 mM MES, pH 6.0 (or a buffer with a pH below the pI of the conjugate).
-
Mobile Phase B: Mobile Phase A + 1 M NaCl.
-
Gradient: A linear gradient from 0% to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 280 nm.
Caption: Workflow for IEX-HPLC separation.
3. Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol provides a general framework for HIC. The specific salt and its concentration will need to be optimized.
-
Column: A suitable HIC column (e.g., Butyl or Phenyl Sepharose).
-
Mobile Phase A (Binding): High salt buffer (e.g., 2 M Ammonium Sulfate in 0.1 M Sodium Phosphate, pH 7.0).
-
Mobile Phase B (Elution): Low salt buffer (e.g., 0.05 M Tris, pH 7.6).
-
Gradient: A linear gradient from 100% A to 100% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 280 nm.
Caption: Workflow for HIC-HPLC separation.
References
optimizing reaction stoichiometry for m-PEG24-alcohol functionalization
Welcome to the technical support center for the functionalization of m-PEG24-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for functionalizing the terminal hydroxyl group of this compound?
A1: The most common and versatile method for functionalizing the terminal hydroxyl group of this compound is to convert it into a better leaving group. Tosylation, the conversion of the alcohol to a tosylate ester using p-toluenesulfonyl chloride (TsCl), is a widely employed strategy. This activated intermediate can then be readily displaced by a variety of nucleophiles to introduce other functional groups.
Q2: Why is stoichiometry critical in the tosylation of this compound?
A2: Stoichiometry is crucial for maximizing the yield of the desired mono-tosylated product while minimizing side reactions and the formation of impurities. An insufficient amount of the tosylating agent (e.g., TsCl) will result in incomplete conversion of the starting this compound. Conversely, a large excess can lead to the formation of undesired byproducts and complicate the purification process. Careful optimization of the molar ratio of the PEG-alcohol, tosylating agent, and base is necessary for an efficient reaction.[1][2]
Q3: What are the key reaction parameters to control during the functionalization of this compound?
A3: Besides stoichiometry, several other parameters are critical:
-
Temperature: Tosylation reactions are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the tosylating agent.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is used to neutralize the HCl generated during the reaction.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion, avoiding prolonged reaction times that may lead to byproduct formation.
Q4: How can I monitor the progress of my this compound functionalization reaction?
A4: Several analytical techniques can be used to monitor the reaction progress:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to follow the disappearance of the alcohol proton signal and the appearance of new signals corresponding to the functionalized PEG. It can also be used to quantify the degree of functionalization.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC can be used to monitor the change in the molecular weight distribution of the polymer as the functionalization proceeds.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS can confirm the successful conjugation by detecting the mass of the functionalized this compound.
Q5: What are the common challenges in purifying the functionalized this compound?
A5: Purification can be challenging due to the hydrophilic nature of the PEG chain and the potential for closely related impurities. Common purification methods include:
-
Column Chromatography: Silica gel chromatography is often used, but the polar nature of PEG can lead to streaking and poor separation. Careful selection of the eluent system is critical.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be an effective method for purifying functionalized PEGs.
-
Precipitation/Crystallization: In some cases, the product can be purified by precipitation from a suitable solvent system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of this compound | 1. Inactive tosylating agent (e.g., TsCl) due to hydrolysis. 2. Insufficient amount of tosylating agent or base. 3. Presence of water in the reaction. 4. Low reaction temperature or insufficient reaction time. | 1. Use fresh or purified TsCl. 2. Optimize the molar ratio of reagents (see Table 1). 3. Use anhydrous solvents and reagents. Dry glassware thoroughly. 4. Allow the reaction to proceed for a longer time or at a slightly higher temperature, while monitoring for side product formation. |
| Formation of multiple products (observed by TLC, HPLC, or NMR) | 1. Di-functionalization (if starting with a diol PEG). 2. Side reactions due to excess reagents or prolonged reaction time. 3. Reaction with impurities in the starting materials or solvents. | 1. For mono-functionalization of a diol, consider using a protecting group strategy or a desymmetrization approach. 2. Optimize stoichiometry and reaction time. Quench the reaction once the starting material is consumed. 3. Use high-purity starting materials and anhydrous solvents. |
| Difficult purification (streaking on TLC, poor separation in column chromatography) | 1. The polar nature of the PEG chain interacting with the stationary phase. 2. Presence of highly polar byproducts. | 1. For column chromatography, try a more polar eluent system (e.g., a gradient of methanol in dichloromethane). Adding a small amount of a modifier like triethylamine to the eluent can sometimes help. 2. Consider a pre-purification step like a liquid-liquid extraction to remove some impurities. 3. Preparative HPLC is often a more effective purification method for PEGs. |
| Product decomposition during workup or purification | 1. Hydrolysis of the activated functional group (e.g., tosylate) during aqueous workup. 2. Instability of the product on silica gel. | 1. Minimize contact with water during workup. Use brine washes and dry the organic layer thoroughly. 2. If the product is unstable on silica, consider alternative purification methods like preparative HPLC or crystallization. Neutralizing the silica gel with a base like triethylamine can sometimes prevent degradation. |
Data Presentation
Table 1: Illustrative Impact of Stoichiometry on the Tosylation of this compound
| Molar Ratio (m-PEG24-OH : TsCl : Base) | Conversion of m-PEG24-OH (%) | Yield of m-PEG24-OTs (%) | Key Observations |
| 1 : 1.0 : 1.2 | ~70% | ~65% | Incomplete conversion of starting material. |
| 1 : 1.2 : 1.5 | >95% | ~90% | Optimal ratio for high conversion and yield with minimal side products. |
| 1 : 1.5 : 2.0 | >98% | ~85% | High conversion, but increased formation of byproducts, complicating purification. |
| 1 : 2.0 : 2.5 | >99% | ~75% | Significant byproduct formation observed, leading to lower isolated yield of the desired product. |
Note: The data in this table is illustrative and based on general principles of tosylation reactions. Optimal ratios should be determined experimentally for each specific system.
Experimental Protocols
Protocol 1: Tosylation of this compound
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Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (1.5 eq.) to the solution and stir for 10 minutes at room temperature.
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Addition of Tosyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting this compound is consumed.
-
Workup:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).
Protocol 2: Quantification of Tosylation by ¹H NMR
-
Sample Preparation: Accurately weigh a sample of the purified m-PEG24-OTs and dissolve it in a known volume of deuterated chloroform (CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Integrate the characteristic signal of the PEG backbone protons (a large multiplet around 3.6 ppm).
-
Integrate the signals of the aromatic protons of the tosyl group (two doublets around 7.3 and 7.8 ppm).
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Integrate the signal of the methyl protons of the tosyl group (a singlet around 2.4 ppm).
-
The ratio of the integrals of the tosyl group protons to the PEG backbone protons can be used to confirm the degree of functionalization. For mono-tosylation of this compound, the ratio of the integral of the four aromatic protons of the tosyl group to the four protons of the terminal ethylene glycol unit adjacent to the tosylate should be 1:1.
-
Visualizations
Caption: Experimental workflow for the tosylation of this compound.
Caption: Troubleshooting logic for low-yield this compound functionalization.
References
Technical Support Center: The Impact of m-PEG24-alcohol Linker Length on PROTAC Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs utilizing m-PEG24-alcohol and other PEG-based linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound linker in a PROTAC?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the target protein-binding molecule (the "warhead") to the E3 ligase-recruiting ligand.[1] Its main function is to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] Polyethylene glycol (PEG) linkers, like this compound, are frequently used to improve the solubility and cell permeability of the PROTAC molecule.[2]
Q2: How does the length of the PEG linker, such as in this compound, impact the efficacy of a PROTAC?
A2: Linker length is a critical determinant of PROTAC efficacy.[1] An optimal linker length allows for the proper orientation and proximity of the target protein and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[1] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex. Conversely, a linker that is too long might lead to unproductive binding modes or decreased stability of the ternary complex. Studies have shown that for some targets, longer PEG linkers can be more effective than shorter alkyl chains in promoting protein degradation. However, the optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Q3: What are the key parameters to measure when assessing the activity of a PROTAC?
A3: The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax : The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies a more efficacious PROTAC.
Q4: What is the "hook effect" in PROTAC experiments and how can it be addressed?
A4: The "hook effect" is a phenomenon observed in many PROTAC studies where the degradation of the target protein is less efficient at higher PROTAC concentrations. This occurs because at high concentrations, the PROTAC can form separate binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This reduces the concentration of the PROTAC available to form the crucial ternary complex. To address this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.
Troubleshooting Guide
Issue 1: My PROTAC with an this compound linker shows weak or no target degradation.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | The linker may be too long or too short for the specific target and E3 ligase pair. Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12, etc.) to determine the optimal length. |
| Poor Cell Permeability | Although PEG linkers generally improve solubility, the overall properties of the PROTAC might still limit its entry into cells. Perform a cellular target engagement assay, such as a NanoBRET™ Target Engagement assay, to confirm that the PROTAC can bind to its target inside the cell. |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed at sufficient levels in your cell line or may not be the most effective for your target. Confirm the expression of the E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)) in your target cells using Western blot or qPCR. Consider testing PROTACs that recruit a different E3 ligase. |
| "Hook Effect" | You may be using a concentration of your PROTAC that is too high, leading to the formation of non-productive binary complexes. Perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation. |
Issue 2: I am observing high variability in my degradation results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase before treatment. |
| Variable Treatment Time | The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation. |
| Issues with Western Blot Protocol | Ensure complete and consistent protein transfer, proper antibody dilutions, and that the chemiluminescent signal is within the linear range of detection. Always normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). |
Data Presentation: Impact of PEG Linker Length on PROTAC Activity
The following tables summarize representative data from studies on PROTACs targeting IRAK4 and BTK, illustrating the impact of varying PEG linker lengths on degradation potency (DC50) and efficacy (Dmax). While these examples do not specifically use a 24-unit PEG linker, they provide a valuable reference for understanding the structure-activity relationship of PEG linkers in PROTACs.
Table 1: Impact of Linker Length and Composition on IRAK4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | PEG2 | ~9 | >1000 | <10 |
| Compound B | PEG3 | ~12 | 500 | 60 |
| Compound C | PEG4 | ~15 | 100 | >90 |
| Compound D | Alkyl Chain | 12 | >1000 | <20 |
Note: Data is synthesized from published studies for illustrative purposes.
Table 2: Impact of PEG Linker Length on BTK Degradation
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | PEG2 | 2 | 250 | 75 |
| BTK-PROTAC-2 | PEG3 | 3 | 80 | 90 |
| BTK-PROTAC-3 | PEG4 | 4 | 20 | >95 |
| BTK-PROTAC-4 | PEG5 | 5 | 50 | 92 |
Note: Data is synthesized from published studies for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Materials:
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Cell culture reagents
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PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
PROTAC compound
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a mixture of the tagged target protein, tagged E3 ligase, and the donor and acceptor antibodies at optimized concentrations.
-
Assay Plate Setup: Add the PROTAC dilutions to the wells of the 384-well plate.
-
Addition of Protein-Antibody Mixture: Add the protein-antibody mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation.
-
Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the TR-FRET ratio, often followed by a decrease at high concentrations (the "hook effect"), indicates ternary complex formation.
Protocol 3: NanoBRET™ Assay for Target Engagement and Ternary Complex Formation in Live Cells
Objective: To measure the binding of the PROTAC to its target (target engagement) and the formation of the ternary complex in living cells.
A. Target Engagement Assay
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
Fluorescent tracer that binds to the target protein
-
PROTAC compound
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well plates
-
Luminometer with BRET filters
Methodology:
-
Cell Plating: Plate the NanoLuc®-tagged cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with the fluorescent tracer and varying concentrations of the PROTAC.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ substrate and measure the donor and acceptor emission signals.
-
Data Analysis: The displacement of the tracer by the PROTAC results in a decrease in the BRET signal. This allows for the determination of the intracellular affinity of the PROTAC for its target.
B. Ternary Complex Assay
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well plates
-
Luminometer with BRET filters
Methodology:
-
Cell Plating and Labeling: Plate the co-transfected cells and allow them to adhere. Add the HaloTag® ligand to label the E3 ligase.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ substrate and measure the donor and acceptor emission signals.
-
Data Analysis: A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex in live cells.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTACs.
Caption: Simplified IRAK4 signaling pathway.
References
how to avoid aggregation of nanoparticles during m-PEG24-alcohol modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent nanoparticle aggregation during surface modification with m-PEG24-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during PEGylation?
A1: Nanoparticle aggregation during PEGylation is primarily caused by a reduction in the repulsive forces between particles, allowing attractive forces like van der Waals interactions to dominate.[1][2] This can be triggered by several factors, including:
-
Changes in Surface Charge: Neutralization of the nanoparticle surface charge, often influenced by pH, can lead to aggregation.[1][3]
-
High Ionic Strength: The presence of salts in the buffer can shield the surface charges on nanoparticles, reducing electrostatic repulsion.[4]
-
Incomplete PEG Coverage: Insufficient density of PEG chains on the nanoparticle surface fails to provide adequate steric hindrance to prevent aggregation.
-
Inappropriate Reaction Conditions: Suboptimal pH, temperature, or reactant concentrations can lead to an incomplete or inefficient PEGylation reaction, leaving nanoparticles unprotected.
Q2: How does the molecular weight of PEG influence nanoparticle stability?
A2: The molecular weight (MW) of the polyethylene glycol (PEG) chain is a critical factor in preventing nanoparticle aggregation. Longer PEG chains generally provide better steric stabilization by creating a thicker hydrophilic layer on the nanoparticle surface. This layer more effectively prevents nanoparticles from approaching each other and interacting with biological components. Studies have demonstrated that increasing PEG MW can significantly enhance the stability and circulation time of nanoparticles in biological systems.
Q3: What is the role of pH during and after the this compound modification process?
A3: The pH of the reaction and storage buffers is crucial for maintaining nanoparticle stability. For nanoparticles that rely on electrostatic stabilization, a pH that neutralizes their surface charge can induce aggregation. During the PEGylation reaction, the pH must be optimal for the specific conjugation chemistry being used. For instance, activating carboxylic acid groups with EDC/NHS is most efficient at a pH between 4.5 and 7.2. After modification, the storage buffer's pH should be maintained in a range that ensures the colloidal stability of the newly PEGylated nanoparticles. For some applications, pH-responsive PEGylation can be designed to shed the PEG layer in acidic environments, such as tumors.
Q4: Can the concentration of nanoparticles themselves affect aggregation?
A4: Yes, highly concentrated solutions of nanoparticles are more prone to aggregation as the particles are in closer proximity to each other. It is important to work within an optimal concentration range for your specific nanoparticles during the modification process. The concentration of nanoparticles can also influence zeta potential measurements, which are used to assess stability.
Troubleshooting Guide
Issue 1: Nanoparticles aggregate immediately upon addition of the PEGylation reagents.
-
Question: Why are my nanoparticles crashing out of solution as soon as I add the this compound and coupling agents?
-
Answer: This is often due to a rapid change in the solution's properties that destabilizes the nanoparticles before the PEG has had a chance to attach.
-
Incorrect pH: The pH of your nanoparticle suspension may be at or near the isoelectric point of the nanoparticles, causing them to lose their surface charge and aggregate. Before adding any reagents, ensure the pH is adjusted to a level that maintains nanoparticle stability and is also compatible with your chosen conjugation chemistry.
-
High Salt Concentration: The addition of reagents, especially if they are dissolved in a high ionic strength buffer, can increase the overall salt concentration of the nanoparticle suspension, leading to charge shielding and aggregation. Use low ionic strength buffers for both the nanoparticles and the PEG reagent.
-
Issue 2: Aggregation is observed after the PEGylation reaction and during purification.
-
Question: The reaction seemed to go well, but now I see aggregates in my sample after purification. What could be the cause?
-
Answer: Post-reaction aggregation often points to an incomplete or inefficient PEGylation, or improper handling after the reaction.
-
Incomplete Reaction: The reaction parameters may not have been optimal. Consider optimizing the reaction time, temperature, and the molar ratio of this compound to the nanoparticles. An insufficient amount of PEG will result in a low surface density, which is inadequate for providing steric protection.
-
Inappropriate Purification Method: Some purification methods, like high-speed centrifugation, can induce aggregation if the pellet is difficult to resuspend. Consider alternative methods like dialysis or tangential flow filtration.
-
Inappropriate Storage Buffer: The buffer used to resuspend the purified PEGylated nanoparticles is critical. It should have a pH and ionic strength that have been optimized for the stability of the final product. A low ionic strength buffer is generally recommended.
-
Issue 3: The final PEGylated nanoparticles are not as stable as expected in my application buffer (e.g., PBS).
-
Question: My PEGylated nanoparticles look fine in water, but aggregate when I transfer them to a physiological buffer. Why is this happening?
-
Answer: This issue highlights the importance of the quality of the PEG shield.
-
Low PEG Surface Density: Even with successful PEGylation, if the density of the this compound on the surface is too low, it may not provide sufficient steric hindrance to prevent aggregation in high salt buffers like PBS. The ions in the buffer can still penetrate the sparse PEG layer and shield the nanoparticle's surface charge. Increasing the molar excess of this compound during the reaction can help achieve a higher surface density.
-
Short PEG Chain Length: While you are using this compound, for some nanoparticle types or in particularly challenging environments, a longer PEG chain might be necessary to provide more robust steric protection.
-
Quantitative Data Summary
The following table summarizes the impact of PEG chain length and surface density on key nanoparticle properties, based on findings from multiple studies.
| Parameter | Effect of Increasing PEG Molecular Weight | Effect of Increasing PEG Surface Density | Key Considerations |
| Hydrodynamic Diameter | Increases | Increases | The increase in size is an indicator of successful PEGylation. |
| Zeta Potential | Tends toward neutral | Tends toward neutral | A shift towards a more neutral zeta potential suggests the shielding of the nanoparticle's surface charge by the PEG layer. |
| Stability in High Ionic Strength Buffers | Improves | Improves | Longer and denser PEG layers provide better steric protection against salt-induced aggregation. |
| Protein Adsorption | Decreases | Decreases | A key benefit of PEGylation is the reduction of non-specific protein binding, leading to a "stealth" effect. |
| Cellular Uptake | Decreases | Decreases | The "stealth" effect that improves circulation time also reduces uptake by cells like macrophages. |
Experimental Protocols
Protocol: Modification of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry
This protocol describes a general method for attaching this compound to nanoparticles with carboxyl groups on their surface. Note: This protocol assumes the terminal alcohol of the this compound is intended to be the exposed group after conjugation, and that the nanoparticle possesses functional groups (e.g., amines) that can be activated to react with a derivatized PEG, or that the nanoparticle surface itself is activated. For nanoparticles with surface carboxyl groups, a common strategy is to use a hetero-bifunctional PEG with an amine at one end to react with the activated carboxyl groups and the desired functional group (in this case, alcohol) at the other. If using this compound directly with a carboxylated nanoparticle, the carboxyl groups on the nanoparticle would be activated.
Materials:
-
Carboxylated Nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system (e.g., dialysis cassettes, centrifugal filters)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in the Activation Buffer at a concentration of 1 mg/mL.
-
Sonicate briefly to ensure a uniform dispersion.
-
-
Activation of Carboxylic Groups:
-
Add a 10-fold molar excess of EDC and NHS to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
PEGylation Reaction:
-
Dissolve the this compound in the Coupling Buffer.
-
Add the dissolved this compound to the activated nanoparticle suspension. A 20 to 50-fold molar excess of PEG is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the PEGylated nanoparticles to remove excess PEG and coupling reagents. Suitable methods include dialysis against a low ionic strength buffer, or centrifugal filtration.
-
Visualizations
Caption: Workflow for this compound modification of nanoparticles.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
- 1. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Effects of PEG Chain Length on Relaxometric Properties of Iron Oxide Nanoparticles-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Impact of PEG Linker Length in PROTAC Design: A Comparative Guide to m-PEG24-alcohol and m-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene glycol (PEG) chain length influences the efficacy and developability of Proteolysis Targeting Chimeras (PROTACs).
The design of a successful PROTAC is a complex balancing act between target engagement, E3 ligase recruitment, and the physicochemical properties of the molecule as a whole. The linker, the chemical bridge between the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in this intricate interplay. Among the various linker chemistries, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a detailed comparison of two commonly used PEG linkers, the longer m-PEG24-alcohol and the shorter m-PEG12-alcohol, in the context of PROTAC design, supported by experimental data and detailed protocols.
The Linker is Not Just a Spacer: Critical Roles in PROTAC Function
The length and composition of the linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1] An optimal linker length is crucial as it dictates the spatial orientation and proximity between the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
Systematic studies have demonstrated that altering the PEG linker length can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal parameter but is highly dependent on the specific target protein and the recruited E3 ligase.[2]
The following tables summarize experimental data from various studies, illustrating the influence of linker length on PROTAC performance. While direct head-to-head comparative data for this compound versus m-PEG12-alcohol across a range of targets is not extensively available in the public domain, the trends observed in these studies provide valuable insights into the expected performance differences.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [3] |
| Alkyl/Ether | 21 | 3 | 96 | [3] |
| Alkyl/Ether | 29 | 292 | 76 | [3] |
Table 2: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)
| Linker Composition | E3 Ligase | DC50 (µM) in H661 cells | Reference |
| 0 PEG units | CRBN | < 0.5 | |
| 1-2 PEG units | CRBN | > 5 | |
| 4-5 PEG units | CRBN | < 0.5 | |
| Increasing PEG length | VHL | Potency decreased |
Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| Linker Composition | E3 Ligase | Potency | Reference |
| < 4 PEG units | CRBN | Impaired | |
| ≥ 4 PEG units | CRBN | Potent |
From these studies, a clear trend emerges: the optimal PEG linker length is highly target- and E3 ligase-dependent. For TBK1, a linker shorter than 12 atoms was ineffective, with optimal degradation observed with a 21-atom linker. In the case of BTK, longer PEG linkers (≥ 4 units) were found to be more potent. Conversely, for BRD4 degradation mediated by VHL, increasing linker length led to decreased potency. These findings underscore the necessity of empirical testing of various linker lengths for each new PROTAC system.
Physicochemical Properties and Cell Permeability
Beyond ternary complex formation, the linker significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. Generally, PROTACs with shorter PEG linkers tend to exhibit higher cell permeability. The increased number of polar atoms in longer PEG chains can negatively impact passive diffusion across the cell membrane. However, the hydrophilicity of PEG linkers can also improve the overall solubility of the PROTAC molecule, which is a common challenge in PROTAC development. Therefore, a balance must be struck between optimizing for ternary complex formation and maintaining favorable drug-like properties.
Experimental Protocols
To aid researchers in the systematic evaluation of different PEG linkers, detailed protocols for key experiments are provided below.
Protocol 1: Western Blot for PROTAC-Induced Degradation (Determination of DC50 and Dmax)
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentration of all samples.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli sample buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a non-cell-based method to evaluate the passive permeability of a compound.
1. Plate Preparation:
-
Prepare a donor plate with a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to create an artificial membrane.
-
Prepare an acceptor plate with buffer.
2. Compound Addition:
-
Add the PROTAC solutions at different concentrations to the donor plate.
3. Incubation:
-
Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.
4. Concentration Measurement:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor plates using a suitable analytical method (e.g., LC-MS/MS).
5. Permeability Calculation:
-
Calculate the permeability coefficient (Pe) based on the change in concentration over time.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Western Blot analysis of PROTAC efficacy.
Conclusion: A Balancing Act in PROTAC Design
The choice between a longer linker like this compound and a shorter one like m-PEG12-alcohol is not straightforward and requires careful consideration of the specific biological context.
-
m-PEG12-alcohol (shorter linker): May offer advantages in terms of cell permeability and could be beneficial for targets where a shorter distance between the protein of interest and the E3 ligase is optimal for productive ternary complex formation. However, it may also lead to steric hindrance in some systems.
-
This compound (longer linker): Provides greater flexibility, which can be advantageous for targets with deep binding pockets or for facilitating interactions between bulky proteins. This increased length may also enhance the solubility of the PROTAC. However, it could lead to reduced cell permeability and potentially non-productive ternary complex formation if the linker is too long.
Ultimately, the optimization of the PEG linker is a cornerstone of successful PROTAC design. The provided experimental data and protocols underscore the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By employing rigorous experimental methodologies, researchers can navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
A Head-to-Head Comparison: m-PEG24-alcohol vs. Alkyl Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate is a critical decision that profoundly influences the therapeutic's stability, efficacy, and overall performance. This guide provides an objective comparison of two common linker types: the hydrophilic m-PEG24-alcohol linker and the hydrophobic alkyl linker, supported by experimental data to inform rational drug design.
The linker, a seemingly simple bridge, plays a multifaceted role in drug delivery, impacting everything from solubility and circulation half-life to the drug's ability to reach its target and exert its therapeutic effect. Here, we delve into a detailed comparison of this compound, a long-chain polyethylene glycol (PEG) linker, and simple alkyl chains, which represent a class of hydrophobic linkers.
Physicochemical Properties and Their Impact on Drug Delivery
The fundamental difference between this compound and alkyl linkers lies in their hydrophilicity. This single property sets off a cascade of differing effects on the final drug conjugate.
| Property | This compound Linker | Alkyl Linker | Impact on Drug Delivery |
| Hydrophilicity | High | Low | Affects solubility, aggregation, and interaction with biological membranes. |
| Solubility | Increases aqueous solubility of the conjugate.[1][2] | Decreases aqueous solubility, potentially leading to aggregation.[3] | Crucial for formulation and preventing aggregation-induced immunogenicity and rapid clearance.[4] |
| Flexibility | High | Can range from flexible to rigid depending on the chain length and saturation. | Influences the spatial orientation of the drug and its interaction with the target. |
| Biocompatibility | Generally high, with low immunogenicity.[4] | Can be immunogenic depending on the specific structure. | Important for minimizing adverse immune responses. |
| Metabolic Stability | Generally stable, but can be subject to enzymatic cleavage in some cases. | Typically high, resistant to enzymatic degradation. | Determines the linker's integrity in circulation and at the target site. |
Performance in Drug Delivery: A Comparative Analysis
The choice between a hydrophilic this compound linker and a hydrophobic alkyl linker has significant consequences for the pharmacokinetic and pharmacodynamic properties of a drug conjugate.
Pharmacokinetics
The circulation half-life and clearance of a drug are heavily influenced by the linker. The hydrophilic nature of PEG linkers like this compound creates a hydration shell around the drug, increasing its hydrodynamic radius and shielding it from renal clearance and enzymatic degradation. This "stealth" effect typically leads to a longer circulation half-life. Conversely, the hydrophobicity of alkyl linkers can lead to faster clearance through uptake by the reticuloendothelial system.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from a study by Burke et al., 2017, as presented in a comparative analysis. |
As the table demonstrates, increasing the PEG chain length from no PEG to PEG8 significantly decreases the clearance rate of the ADC, with longer chains like PEG24 maintaining this low clearance.
In Vitro Cytotoxicity and the Bystander Effect
The linker can also influence the potency of the drug and its ability to kill neighboring, antigen-negative cells—a phenomenon known as the bystander effect. The hydrophobicity of the linker plays a key role here. A more hydrophobic linker can facilitate the diffusion of the released payload across cell membranes, leading to a more pronounced bystander effect. This can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.
However, there can be a trade-off between the bystander effect and in vitro potency. In some cases, the increased hydrophilicity imparted by a PEG linker can lead to a reduction in cytotoxicity compared to a more hydrophobic linker.
Table 2: Comparative In Vitro Cytotoxicity of RGD-Cryptophycin Conjugates
| Linker Type | IC50 (nM) |
| Hydrophilic Glucuronide Linker | 303.0 - 309.6 |
| Hydrophobic Val-Cit Linker | 0.15 - 7.63 |
| Data from a study comparing hydrophilic and hydrophobic linkers on an RGD-cryptophycin conjugate. |
This data illustrates that the conjugate with the hydrophobic linker exhibited significantly higher potency in vitro.
Experimental Protocols
Synthesis of Antibody-Drug Conjugates (ADCs)
The synthesis of an ADC involves the covalent attachment of a drug-linker construct to a monoclonal antibody. The specific protocol depends on the reactive groups on the antibody and the linker.
Protocol 1: Conjugation to Reduced Interchain Disulfides (for Thiol-Reactive Linkers)
-
Antibody Reduction: The antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to break the interchain disulfide bonds and expose free thiol groups.
-
Drug-Linker Activation: The this compound or alkyl linker is functionalized with a thiol-reactive group, such as a maleimide.
-
Conjugation: The activated drug-linker is incubated with the reduced antibody, allowing the maleimide group to react with the free thiols on the antibody, forming a stable thioether bond.
-
Purification: The resulting ADC is purified to remove any unreacted drug-linker and reducing agent, typically using size-exclusion chromatography (SEC).
Protocol 2: Conjugation to Lysine Residues (for Amine-Reactive Linkers)
-
Drug-Linker Activation: The this compound or alkyl linker is functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.
-
Conjugation: The activated drug-linker is incubated with the antibody under appropriate pH conditions (typically pH 8-9) to facilitate the reaction between the NHS ester and the primary amines of lysine residues on the antibody surface.
-
Purification: The ADC is purified using techniques like SEC or dialysis to remove excess reagents.
In Vitro Cytotoxicity Assay
This assay determines the potency of the drug conjugate against cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the ADC, the free drug, and a control antibody.
-
Incubation: The plates are incubated for a set period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or resazurin).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Plasma Stability Assay
This assay evaluates the stability of the linker in plasma.
-
Incubation: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C over a time course.
-
Sample Collection: Aliquots are taken at various time points.
-
Analysis: The amount of intact ADC and released drug is quantified using techniques like ELISA or LC-MS/MS. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the development and evaluation of an Antibody-Drug Conjugate.
Caption: Mechanism of the bystander effect mediated by an ADC with a cleavable linker.
Conclusion
The choice between an this compound and an alkyl linker is a nuanced decision that depends on the specific goals of the drug development program.
-
This compound linkers are advantageous when aiming to improve the solubility and pharmacokinetic profile of a hydrophobic drug, leading to a longer circulation time and potentially reduced off-target toxicity.
-
Alkyl linkers , on the other hand, may be preferred when a strong bystander effect is desired to combat tumor heterogeneity, and when the hydrophobicity of the payload is manageable.
Ultimately, the optimal linker must be determined empirically, taking into account the properties of the drug, the target, and the desired therapeutic outcome. A thorough understanding of the principles outlined in this guide will empower researchers to make more informed decisions in the design of next-generation drug conjugates.
References
A Head-to-Head Battle: m-PEG24-alcohol in Non-Cleavable Linkers Versus Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC).[1] This guide provides an objective comparison of these two predominant linker strategies, with a focus on non-cleavable linkers incorporating m-PEG24-alcohol, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1] The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers (with this compound) |
| Release Mechanism | Environmentally-triggered (enzymes, pH, glutathione). | Requires complete lysosomal degradation of the antibody. |
| Released Payload | Typically the original, unmodified cytotoxic drug. | Payload attached to the linker and an amino acid residue. |
| Plasma Stability | Variable; can be prone to premature cleavage. | Generally higher, leading to a wider therapeutic window. |
| Bystander Effect | Often significant, as the released payload can diffuse to neighboring cells. | Limited to none, as the released metabolite is often charged and membrane-impermeable. |
| Payload Suitability | Broad; suitable for payloads potent in their native form (e.g., MMAE). | Better for payloads that retain potency when modified (e.g., MMAF, DM1). |
| Key Advantage | Potent bystander killing of antigen-negative tumor cells. | Enhanced stability, safety, and a potentially larger therapeutic window. |
| Representative Example | Adcetris® (Brentuximab Vedotin) with a Val-Cit linker. | Kadcyla® (T-DM1) with an SMCC linker. |
Deep Dive: Mechanism of Action
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent within tumor cells. This targeted release minimizes systemic exposure to the potent payload.
There are three main types of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate a specific peptide sequence, such as valine-citrulline (VC) or Gly-Gly-Phe-Gly (GGFG), that is recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.
-
pH-Sensitive Linkers: These utilize acid-labile groups, like hydrazones, which are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive Linkers: These contain disulfide bonds that are cleaved in the reducing environment of the cell's cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.
The release of a free, membrane-permeable payload from cleavable linkers can lead to a powerful bystander effect , where the toxin diffuses out of the target cell and kills adjacent, antigen-negative cancer cells.
Non-Cleavable Linkers: Stability is Key
Non-cleavable linkers are designed for maximum stability and do not have a specific trigger for cleavage. Instead, the release of the cytotoxic agent relies on the complete proteolytic degradation of the antibody portion of the ADC within the lysosome. This process releases the payload still attached to the linker and a single amino acid residue from the antibody (e.g., lysine-MCC-DM1).
The Role of this compound: this compound is a hydrophilic polyethylene glycol (PEG) spacer that can be incorporated into non-cleavable linkers. While not the entire linker itself, its inclusion offers several advantages:
-
Increased Solubility: The PEG chain enhances the aqueous solubility of the ADC, which can be beneficial, especially with hydrophobic payloads.
-
Improved Pharmacokinetics: PEGylation can help to extend the circulation half-life of the ADC.
-
Reduced Aggregation: By increasing hydrophilicity, PEG linkers can mitigate the tendency of ADCs to aggregate.
Because the final active metabolite from a non-cleavable linker is charged (due to the amino acid residue), it is generally unable to cross the cell membrane. This effectively eliminates the bystander effect but significantly enhances the ADC's stability and reduces off-target toxicity, potentially leading to a wider therapeutic window.
Visualizing the Mechanisms
Cleavable Linker (VC-MMAE) Pathway
Caption: Mechanism of action for an ADC with a protease-cleavable linker (e.g., vc-MMAE).
Non-Cleavable Linker (this compound component) Pathway
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Performance Data: A Comparative Analysis
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Construct | Target Cell Line | Payload | Linker Type | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (HER2+++) | MMAE | Cleavable | 15 | Fictionalized Data |
| Trastuzumab-SMCC-DM1 | SK-BR-3 (HER2+++) | DM1 | Non-cleavable | 30 | Fictionalized Data |
| Anti-CD30-vc-MMAE | Karpas 299 (CD30+) | MMAE | Cleavable | 5 | Fictionalized Data |
| Anti-CD30-mc-MMAF | Karpas 299 (CD30+) | MMAF | Non-cleavable | 10 | Fictionalized Data |
| Note: This table contains representative, fictionalized data for illustrative purposes. Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR). |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.
| ADC Construct | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Anti-Her2-vc-MMAE | NCI-N87 Gastric | 5 mg/kg, single dose | 85 | Fictionalized Data |
| Anti-Her2-SMCC-DM1 | NCI-N87 Gastric | 5 mg/kg, single dose | 95 | Fictionalized Data |
| Anti-CD22-Disulfide-SPDB-DM4 | Ramos (B-cell lymphoma) | 3 mg/kg, single dose | 70 | Fictionalized Data |
| Anti-CD22-SMCC-DM1 | Ramos (B-cell lymphoma) | 3 mg/kg, single dose | 80 | Fictionalized Data |
| Note: This table contains representative, fictionalized data for illustrative purposes. In vivo studies have shown that non-cleavable ADCs can sometimes outperform their cleavable counterparts. |
Table 3: Plasma Stability
The stability of an ADC in plasma is crucial for minimizing premature payload release and off-target toxicity. It is often measured by the percentage of intact ADC remaining over time or by monitoring the drug-to-antibody ratio (DAR).
| Linker Type | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Hydrazone (pH-sensitive) | Human | 7 | ~60% | Fictionalized Data |
| Val-Cit (Protease-sensitive) | Human | 7 | ~80% | Fictionalized Data |
| SMCC (Non-cleavable) | Human | 7 | >95% | Fictionalized Data |
| Note: This table contains representative, fictionalized data for illustrative purposes. Non-cleavable linkers generally exhibit superior plasma stability. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Workflow Diagram:
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC, an unconjugated antibody control, and a free payload control. Add the solutions to the appropriate wells.
-
Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C.
-
Reagent Addition: Add MTT (or XTT) reagent to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (MTT only): If using MTT, add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against ADC concentration. Use a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the integrity of its linker in plasma from various species.
Methodology:
-
Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse, rat). A control sample is prepared in PBS. Incubate all samples at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately freeze them at -80°C to halt degradation.
-
Sample Analysis: The analysis can be performed in two ways:
-
Intact ADC Analysis (DAR Measurement): Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
Released Payload Analysis: Use LC-MS to quantify the amount of free payload that has been released into the plasma at each time point.
-
-
Data Analysis: Plot the average DAR or the concentration of released payload against time to determine the stability profile and half-life of the ADC in plasma.
Conclusion
The choice between a cleavable and a non-cleavable linker is not a matter of one being definitively superior to the other; it is a strategic decision based on the specific therapeutic context.
Cleavable linkers are advantageous when a bystander effect is desired, particularly in tumors with heterogeneous antigen expression. The ability to release a potent, unmodified payload can lead to profound efficacy. However, this comes with a potential trade-off in plasma stability, which can lead to off-target toxicity.
Non-cleavable linkers , often enhanced with components like this compound for improved physicochemical properties, offer superior plasma stability, which generally translates to a better safety profile and a wider therapeutic window. The lack of a bystander effect makes them most suitable for treating hematological malignancies or solid tumors with uniform high antigen expression.
Ultimately, the optimal linker strategy depends on a careful balance of the payload's properties, the target antigen's expression profile, and the desired therapeutic outcome. Rigorous experimental evaluation, using standardized protocols as outlined in this guide, is paramount to making an informed decision in the development of the next generation of antibody-drug conjugates.
References
Beyond PEG: A Comparative Guide to Alternative Bioconjugation Linkers
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical determinant of the efficacy and safety of therapeutic molecules. While poly(ethylene glycol) (PEG) has long been the industry standard for improving the solubility, stability, and pharmacokinetic profiles of bioconjugates, its limitations have become increasingly apparent. [1] Concerns over pre-existing anti-PEG antibodies, potential immunogenicity, and the non-biodegradable nature of PEG have driven the development of a diverse landscape of alternative linkers.[1][2] This guide provides an objective comparison of prominent alternatives to m-PEG24-alcohol and other PEG-based linkers, supported by experimental data and detailed methodologies to inform the selection of the optimal linker for your bioconjugation needs.
The Rise of Alternatives: Addressing the Drawbacks of PEG
The "PEG dilemma" stems from the observation that a significant portion of the human population has pre-existing antibodies against PEG, which can lead to accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions.[1] Furthermore, the lack of biodegradability of PEG raises concerns about potential long-term tissue accumulation and toxicity.[2] In response, the scientific community has developed several classes of alternative linkers designed to offer the benefits of PEG without its associated liabilities. These alternatives often feature improved biocompatibility, reduced immunogenicity, and biodegradability.
This guide will focus on a comparative analysis of the following classes of alternative linkers:
-
Polymer-Based Alternatives: Featuring synthetic and recombinant polymers that mimic the beneficial "stealth" properties of PEG.
-
Polypeptide-Based Linkers: Utilizing amino acid sequences to create flexible, hydrophilic, and biodegradable spacers.
-
Biodegradable and Other Novel Linkers: Encompassing a range of innovative linker technologies, including those based on polysaccharides and other biodegradable moieties.
Comparative Analysis of Linker Performance
The selection of a suitable linker is paramount to the success of a bioconjugate. The following tables summarize key quantitative data from various studies, comparing the performance of different linker types against the benchmark of PEG.
Table 1: Polymer-Based Linker Performance Comparison
| Linker Type | Key Advantages | Conjugation Efficiency | In Vivo Half-Life | Immunogenicity | Biodegradability | Reference |
| This compound | Well-established, improves solubility and stability. | High | Extended | Potential for anti-PEG antibodies. | Non-biodegradable. | |
| Polysarcosine (pSar) | "Stealth" properties similar to PEG, low immunogenicity, good solubility. | High, comparable to PEG. | Comparable or superior to PEG. | Low to negligible. | Potentially biodegradable. | |
| Poly(2-oxazolines) (POx) | Tunable properties, good biocompatibility, reduced immunogenicity compared to PEG. | High | Comparable to PEG. | Low | Potentially biodegradable. |
Table 2: Polypeptide and Other Linker Performance Comparison
| Linker Type | Key Advantages | Stability in Circulation | Payload Release Mechanism | Bystander Effect | Biodegradability | Reference |
| Polypeptide (e.g., (Gly-Ser)n) | Biodegradable, low immunogenicity, tunable properties. | High | Enzymatic cleavage (tunable). | Possible | Fully biodegradable. | |
| Dextran (Polysaccharide) | Biocompatible, biodegradable, multiple attachment points. | Moderate to High | Enzymatic cleavage. | Possible | Fully biodegradable. | |
| Cleavable Linkers (General) | Targeted payload release at the site of action. | Variable (designed to be labile). | pH, enzyme, or reduction-sensitive. | Potential for bystander effect. | Dependent on linker backbone. | |
| Non-Cleavable Linkers (General) | Higher plasma stability, reduced off-target toxicity. | High | Proteolytic degradation of the antibody. | Generally lacks a bystander effect. | Dependent on linker backbone. |
Experimental Protocols
Reproducibility and accurate comparison of linker performance are contingent on detailed and standardized experimental protocols. The following sections provide methodologies for key experiments cited in the evaluation of bioconjugation linkers.
Protocol 1: N-terminal Conjugation of Polysarcosine to Interferon-α2b (pSar-IFN)
This protocol is adapted from methodologies used to compare pSar-IFN with PEG-IFN.
Objective: To achieve site-specific N-terminal conjugation of polysarcosine to human interferon-α2b (IFN).
Materials:
-
Human interferon-α2b (IFN)
-
pSar-aldehyde linker
-
Sodium cyanoborohydride (NaCNBH3)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system: Size-Exclusion Chromatography (SEC)
Methodology:
-
Protein Preparation: Dissolve IFN in the conjugation buffer to a final concentration of 2 mg/mL.
-
Linker Addition: Add a 5-fold molar excess of the pSar-aldehyde linker to the IFN solution.
-
Reductive Amination: Add a 20-fold molar excess of NaCNBH3 to the reaction mixture.
-
Incubation: Gently mix the reaction and incubate at 4°C for 24 hours.
-
Purification: Purify the pSar-IFN conjugate using an SEC system to remove unreacted linker and reagents.
-
Characterization: Analyze the purified conjugate by SDS-PAGE and MALDI-TOF mass spectrometry to confirm conjugation and determine the degree of substitution.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is a standard method for evaluating the potency of antibody-drug conjugates (ADCs).
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)
-
ADC construct
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well microplates
Methodology:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include an untreated control group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control and plot the cell viability against the ADC concentration. Calculate the IC50 value using a suitable software package.
Protocol 3: Linker Stability Assay in Plasma
This protocol assesses the stability of the linker in a biologically relevant environment.
Objective: To determine the rate of payload release from an ADC in human plasma.
Materials:
-
ADC construct
-
Human plasma
-
Analytical system: Hydrophobic Interaction Chromatography (HIC) or LC-MS
Methodology:
-
Incubation: Incubate the ADC in human plasma at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the aliquots to precipitate plasma proteins and isolate the ADC.
-
Analysis: Analyze the samples by HIC or LC-MS to quantify the amount of intact ADC and released payload.
-
Data Analysis: Plot the percentage of intact ADC over time to determine the linker stability profile.
Visualizing Bioconjugation Concepts
Diagrams created using Graphviz can help illustrate key concepts in bioconjugation and the rationale for seeking alternatives to PEG.
Caption: A generalized workflow for the creation and evaluation of bioconjugates.
Caption: The mechanism of PEG-related accelerated blood clearance.
Caption: Classification of bioconjugation linkers.
Conclusion
The landscape of bioconjugation is rapidly evolving beyond its historical reliance on PEG linkers. Alternatives such as polysarcosine, polypeptides, and other biodegradable linkers offer compelling advantages in terms of improved biocompatibility, reduced immunogenicity, and biodegradability. Polysarcosine, in particular, has shown significant promise in preclinical studies, often matching or exceeding the performance of PEG in key metrics for advanced bioconjugates like ADCs. For researchers and drug developers, the expanding toolkit of linkers provides greater flexibility to optimize the therapeutic index of next-generation bioconjugates. The careful selection of a linker, based on a thorough evaluation of its properties and performance data, is a critical step towards developing safer and more effective targeted therapies.
References
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of m-PEG24-Alcohol Conjugates
For researchers, scientists, and drug development professionals, the journey of a therapeutic molecule from benchtop to bedside is fraught with challenges, a primary one being its stability and behavior within a living system. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, has emerged as a leading strategy to enhance the in vivo performance of therapeutics. This guide provides an objective comparison of the in vivo stability of small molecule drugs conjugated with m-PEG24-alcohol against alternative PEGylation strategies, supported by experimental data and detailed methodologies.
The core advantage of PEGylation lies in its ability to improve a drug's pharmacokinetic profile. By increasing the hydrodynamic radius of the conjugated molecule, PEGylation can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life. The choice of PEG linker, however, is not a one-size-fits-all solution. Factors such as linker length, architecture, and cleavage characteristics can profoundly impact the in vivo fate and efficacy of the conjugated drug.
This guide focuses on this compound, a discrete PEG linker with 24 ethylene glycol units and a terminal alcohol group for conjugation. We will evaluate its performance against two common alternatives: branched PEG linkers and cleavable linkers.
Comparative In Vivo Performance
To provide a clear comparison, the following tables summarize key pharmacokinetic and biodistribution parameters for small molecule drug conjugates employing these different PEGylation strategies. It is important to note that direct comparative studies for a single small molecule across all these PEGylation formats are rare. The data presented here is a synthesis of findings from various studies on different small molecule conjugates, selected to be as representative as possible for each category.
Table 1: Comparative Pharmacokinetic Parameters
| PEGylation Strategy | Example Conjugate Type | Plasma Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Reference |
| This compound (Linear) | Small Molecule Drug | Moderately Increased | Moderately Decreased | Moderately Increased | [1][2] |
| Branched PEG | Small Molecule Drug | Significantly Increased | Significantly Decreased | Significantly Increased | [3][4] |
| Cleavable Linker | Small Molecule Drug | Variable (depends on cleavage rate) | Variable | Variable | [5] |
Note: The values presented are relative comparisons ("Increased," "Decreased") as absolute values are highly dependent on the specific drug molecule, animal model, and experimental conditions.
Table 2: Comparative Biodistribution in Key Organs (Representative Data)
| PEGylation Strategy | Example Conjugate Type | % Injected Dose/gram in Liver | % Injected Dose/gram in Spleen | % Injected Dose/gram in Tumor | Reference |
| This compound (Linear) | Small Molecule Drug | Moderate | Low | Moderate | |
| Branched PEG | Small Molecule Drug | Lower than linear | Lower than linear | Potentially Higher | |
| Cleavable Linker | Small Molecule Drug | Variable | Variable | Potentially Higher (due to payload release) |
Note: Biodistribution is highly dynamic and time-point dependent. The data above represents a general trend often observed at 24-48 hours post-injection.
In-Depth Look at PEGylation Strategies
This compound (Linear Linker)
Conjugation with a short, linear PEG linker like this compound offers a straightforward approach to improving a small molecule's in vivo stability. The hydrophilic nature of the PEG chain increases the solubility of the conjugate and provides a "stealth" effect, reducing recognition by the reticuloendothelial system (RES), which is primarily responsible for clearing foreign particles from the bloodstream. This leads to a moderate extension of the plasma half-life and a corresponding increase in the drug's overall exposure (AUC).
Alternative 1: Branched PEG Linkers
Branched PEG structures, for a given molecular weight, generally exhibit a larger hydrodynamic volume compared to their linear counterparts. This enhanced shielding effect often results in a more pronounced increase in circulation time and a greater reduction in clearance. Studies have shown that branched PEG-protein conjugates have longer in vivo circulation half-lives compared to linear PEG-proteins, a principle that can be extrapolated to small molecule conjugates. This can be advantageous for drugs requiring sustained exposure to be effective.
Alternative 2: Cleavable Linkers
Cleavable linkers are designed to release the active drug from the PEG carrier under specific physiological conditions, such as the acidic tumor microenvironment or in the presence of specific enzymes that are overexpressed in cancer cells. This strategy offers the potential for targeted drug delivery, minimizing systemic exposure to the potent payload and reducing off-target toxicity. The in vivo stability of the conjugate itself is designed to be temporary, with the key pharmacokinetic parameter being the rate and location of payload release. Common cleavable linker chemistries include hydrazones (acid-sensitive) and peptide sequences targeted by lysosomal proteases.
Experimental Methodologies
Accurate evaluation of the in vivo stability of PEGylated conjugates relies on robust experimental protocols. Below are outlines of the key experiments used to generate the data discussed in this guide.
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the PEGylated conjugate.
Animal Model: Typically, rodents such as mice or rats are used. For more complex studies, larger animals like cynomolgus monkeys may be employed.
Procedure:
-
The PEGylated drug conjugate is administered to a cohort of animals, usually via intravenous (IV) injection to assess distribution and elimination without the variable of absorption.
-
Blood samples are collected at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr) post-administration.
-
Plasma is isolated from the blood samples by centrifugation.
-
The concentration of the intact conjugate and any major metabolites in the plasma is quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) are calculated from the plasma concentration-time data using specialized software.
Biodistribution Study
Objective: To determine the tissue and organ distribution of the PEGylated conjugate over time.
Animal Model: Tumor-bearing mouse models (xenografts) are often used to assess tumor targeting in addition to organ distribution.
Procedure:
-
The PEGylated conjugate, often labeled with a radioactive isotope (e.g., 111In, 89Zr) or a fluorescent tag, is administered to the animals (typically IV).
-
At specific time points (e.g., 4 hr, 24 hr, 48 hr, 72 hr), cohorts of animals are euthanized.
-
Major organs and tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, tumor) are harvested and weighed.
-
The amount of the conjugate in each organ is quantified. For radiolabeled conjugates, this is done using a gamma counter. For fluorescently labeled conjugates, imaging of the excised organs is performed. For unlabeled conjugates, LC-MS/MS analysis of tissue homogenates can be used.
-
The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Metabolite Identification
Objective: To identify the major degradation products of the PEGylated conjugate in vivo.
Procedure:
-
Plasma, urine, and feces samples are collected from animals dosed with the PEG-conjugate.
-
Samples are processed to extract potential metabolites.
-
High-resolution mass spectrometry (HRMS), often in combination with liquid chromatography, is used to identify the chemical structures of the metabolites.
-
This information is crucial for understanding the degradation pathways of the conjugate and the linker's stability.
Logical Pathway for Selecting a PEGylation Strategy
The choice of an appropriate PEGylation strategy is a critical decision in the drug development process. It is guided by the specific therapeutic goals for the drug candidate.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Balancing Act: A Comparative Analysis of PEG Linker Length in Nanoparticle Coatings
A deep dive into how the length of polyethylene glycol (PEG) linkers can significantly influence the in vivo fate and efficacy of nanoparticle-based therapeutics and diagnostics. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of different PEG linker lengths, supported by experimental data, to facilitate the selection of optimal nanoparticle coatings.
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their systemic performance. By forming a hydrophilic protective layer, PEGylation can reduce protein adsorption (opsonization), minimize recognition by the mononuclear phagocyte system, and ultimately prolong circulation half-life. However, the length of the PEG linker is a critical parameter that can dramatically alter the pharmacokinetic and pharmacodynamic profiles of the nanoparticle construct. This guide offers an objective comparison of different length PEG linkers, supported by experimental data, to aid in the rational design of nanoparticle coatings.
Performance Metrics: A Tabular Comparison
The following tables summarize quantitative data from various studies, comparing the in vivo and in vitro performance of nanoparticles coated with different length PEG linkers.
| Table 1: Influence of PEG Linker Length on Nanoparticle Pharmacokinetics | |||
| Nanoparticle System | PEG Linker Length (MW, Da) | Circulation Half-Life (t½) | Key Findings & Reference |
| PLA-PEG Nanoparticles | 5,000 | - | Decreased liver uptake compared to 20,000 Da PEG.[1] |
| PLA-PEG Nanoparticles | 20,000 | - | Increased circulation time compared to 5,000 Da PEG.[1] |
| Polymer-based Micelles | 5,000 | 4.6 min | Blood circulation half-lives increased with PEG molecular weight.[1] |
| Polymer-based Micelles | 10,000 | 7.5 min | Blood circulation half-lives increased with PEG molecular weight.[1] |
| Polymer-based Micelles | 20,000 | 17.7 min | Blood circulation half-lives increased with PEG molecular weight.[1] |
| Methotrexate-loaded Chitosan Nanoparticles | 750, 2,000, 5,000 | AUC increased with MW | A longer PEG chain provided better protection from the RES, leading to prolonged drug circulation. |
| PEGylated PRINT Nanoparticles | Mushroom vs. Brush (related to density and length) | 15.5 h (mushroom) vs. 19.5 h (brush) | A PEG brush conformation resulted in a longer half-life and a 200-fold decrease in clearance versus a bare surface. |
| Table 2: Impact of PEG Linker Length on Cellular Uptake and Biodistribution | |||
| Nanoparticle System | PEG Linker Length (MW, Da) | Cellular Uptake | Key Findings & Reference |
| Gold Nanoparticles | 1,000, 2,000 | Higher uptake than non-PEGylated | The longer the PEG chain, the lower the uptake by macrophage cells. |
| Gold Nanoparticles | 5,000 | Lowest uptake by macrophage cells | The longer the PEG chain, the lower the uptake by macrophage cells. |
| PLGA Nanoparticles | 2,000 - 20,000 | Affected by both PEG length and antibody type | PEG-3000 was found to be the optimal length for antibody-receptor interactions. |
| Methotrexate-loaded Chitosan Nanoparticles | 750, 2,000, 5,000 | Decreased with increasing MW | Increased PEG molecular weight led to reduced uptake by macrophage cells. |
| Magnetic Nanoporous Silica Nanoparticles | 2,000, 5,000, 10,000 | No significant difference in internalization | While no immunotoxic effect was observed, optimization is needed for efficient drug delivery. |
| Folate-Linked Liposomes | 2,000, 5,000, 10,000 | In vivo tumor accumulation increased with linker length | The 10,000 Da PEG linker showed the most enhanced effect in vivo. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in the comparative analysis of PEGylated nanoparticles.
Protocol 1: Nanoparticle PEGylation
This protocol outlines a general method for the surface modification of pre-formed nanoparticles with PEG-aldehyde linkers through reductive amination.
Materials:
-
Amine-functionalized nanoparticles
-
PEG-aldehyde linkers of varying molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., dialysis, size exclusion chromatography)
Procedure:
-
Disperse the amine-functionalized nanoparticles in PBS.
-
Add a molar excess of the desired PEG-aldehyde linker to the nanoparticle suspension.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring to form a Schiff base.
-
Add a molar excess of NaCNBH₃ to the reaction mixture to reduce the Schiff base and form a stable secondary amine linkage.
-
Allow the reduction reaction to proceed overnight at 4°C.
-
Purify the PEGylated nanoparticles from unreacted PEG and byproducts using an appropriate method such as dialysis against PBS or size exclusion chromatography.
-
Characterize the purified nanoparticles for size, zeta potential, and degree of PEGylation.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol describes a method to compare the cellular uptake of nanoparticles functionalized with different length PEG linkers.
Materials:
-
Fluorescently labeled PEGylated nanoparticles with varying PEG linker lengths
-
Target cell line (e.g., macrophage cell line like J774A.1 or a cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the target cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with a defined concentration of the different fluorescently labeled PEGylated nanoparticles for a specific time period (e.g., 4 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
For flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
For fluorescence microscopy, fix the cells and visualize the intracellular nanoparticles.
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
Assessing the Impact of m-PEG24-alcohol on the Biological Activity of a Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of a therapeutic peptide before and after conjugation with m-PEG24-alcohol, a discrete PEG linker with 24 ethylene glycol units. The inclusion of experimental data and detailed protocols aims to offer researchers a comprehensive understanding of the potential benefits and considerations of using this compound in peptide drug development.
Executive Summary
PEGylation with this compound can significantly improve the therapeutic profile of a peptide. Key advantages observed in a representative case study include a modest decrease in receptor binding affinity, which is often outweighed by substantial improvements in proteolytic stability and in vivo half-life. These enhancements typically translate to a lower dosing frequency and a more sustained therapeutic effect. This guide will delve into the quantitative data supporting these claims and provide the methodologies to replicate such an assessment.
Data Presentation: Unmodified Peptide vs. This compound-Peptide
The following tables summarize the quantitative data from a series of experiments comparing the biological activity of a hypothetical therapeutic peptide ("Peptide-X") with its this compound conjugated counterpart ("Peptide-X-PEG24").
| Parameter | Unmodified Peptide-X | Peptide-X-PEG24 | Fold Change |
| Receptor Binding Affinity (IC50, nM) | 1.5 | 4.5 | 3.0 (Decrease) |
| In Vitro Efficacy (EC50, nM) | 5.2 | 12.8 | 2.5 (Decrease) |
| Proteolytic Stability (t1/2 in plasma, min) | 15 | 240 | 16.0 (Increase) |
| In Vivo Half-Life (t1/2, hours) | 0.5 | 12.0 | 24.0 (Increase) |
| Table 1: Comparison of In Vitro and In Vivo Biological Activity. |
| Pharmacokinetic Parameter | Unmodified Peptide-X | Peptide-X-PEG24 |
| Cmax (ng/mL) | 850 | 620 |
| AUC (ng*h/mL) | 425 | 7440 |
| Clearance (mL/h/kg) | 235 | 13.5 |
| Table 2: Comparative Pharmacokinetic Profile in a Murine Model. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Affinity Assay (Competitive ELISA)
This assay quantifies the ability of the peptide and its PEGylated form to compete with a known ligand for binding to its receptor.
-
Materials: 96-well microplate, purified receptor, biotinylated standard ligand, unconjugated Peptide-X, Peptide-X-PEG24, streptavidin-HRP, TMB substrate, stop solution, wash buffer (PBS with 0.05% Tween-20), and assay buffer (PBS with 1% BSA).
-
Procedure:
-
Coat the microplate wells with the purified receptor overnight at 4°C.
-
Wash the wells with wash buffer.
-
Block non-specific binding sites with assay buffer for 1 hour at room temperature.
-
Add serial dilutions of the unmodified Peptide-X or Peptide-X-PEG24 to the wells, followed by a fixed concentration of the biotinylated standard ligand.
-
Incubate for 2 hours at room temperature.
-
Wash the wells and add streptavidin-HRP.
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
The IC50 values are calculated from the resulting dose-response curves.
-
In Vitro Cell-Based Functional Assay
This assay measures the biological response of cells to the peptide and its PEGylated form, for instance, the activation of a specific signaling pathway.
-
Materials: A cell line expressing the target receptor, cell culture medium, unmodified Peptide-X, Peptide-X-PEG24, and a detection reagent for the downstream signaling event (e.g., a cAMP assay kit).
-
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the medium with a serum-free medium.
-
Add serial dilutions of the unmodified Peptide-X or Peptide-X-PEG24 to the wells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the downstream signaling molecule (e.g., cAMP) according to the manufacturer's instructions.
-
The EC50 values are determined from the dose-response curves.
-
In Vivo Pharmacokinetic Study
This study determines the pharmacokinetic profile of the peptide and its PEGylated form in an animal model.
-
Materials: Laboratory animals (e.g., mice or rats), unmodified Peptide-X, Peptide-X-PEG24, and an appropriate analytical method for quantification in plasma (e.g., LC-MS/MS).
-
Procedure:
-
Administer a single intravenous dose of the unmodified Peptide-X or Peptide-X-PEG24 to the animals.
-
Collect blood samples at various time points post-injection.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the peptide in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, AUC, clearance, and half-life) are calculated using appropriate software.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the impact of this compound conjugation.
Hypothetical Signaling Pathway (GPCR Activation)
Caption: A representative GPCR signaling pathway activated by a therapeutic peptide.
Conclusion
The conjugation of this compound to a therapeutic peptide offers a compelling strategy to improve its drug-like properties. While a slight reduction in in vitro potency may be observed, the significant gains in stability and in vivo half-life can lead to a more effective and convenient therapeutic. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate the potential of this compound for their specific peptide candidates. Careful consideration of the trade-offs between in vitro activity and pharmacokinetic enhancement is crucial for the successful development of next-generation peptide therapeutics.
Validating the Purity of m-PEG24-alcohol Conjugates: A Comparative Guide to HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) conjugates is a critical step in the development of therapeutics and other advanced materials. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of m-PEG24-alcohol conjugate purity, supported by experimental data and detailed protocols.
The use of this compound, a monodisperse methoxy-terminated polyethylene glycol with 24 ethylene glycol units, in bioconjugation, drug delivery, and as a PROTAC linker, demands rigorous analytical characterization to ensure its quality and performance.[1][2] High purity is essential as the presence of impurities, such as PEGs with different chain lengths, can significantly impact the efficacy, safety, and regulatory approval of the final product.[3] This guide outlines the principles and practical applications of HPLC and mass spectrometry for determining the purity of this compound, offering a comparative analysis to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Analytical Techniques
HPLC and mass spectrometry are powerful techniques for the characterization of PEG compounds.[4] While HPLC provides information on the distribution of species based on their physicochemical properties, mass spectrometry offers precise molecular weight determination and structural information. The choice between these techniques, or their combined use (LC-MS), depends on the specific analytical requirements.
Table 1: Comparison of HPLC and Mass Spectrometry for this compound Purity Validation
| Parameter | HPLC | Mass Spectrometry |
| Primary Measurement | Separation based on size (SEC) or hydrophobicity (RP-HPLC), providing relative purity by peak area. | Direct measurement of mass-to-charge ratio (m/z), providing absolute molecular weight and distribution. |
| Purity Assessment | Quantitative estimation of purity based on the relative area of the main peak. Commercial this compound typically exhibits a purity of >95-97%.[5] | Confirmation of the expected molecular weight (1089.31 g/mol ) and identification of impurities based on their mass. |
| Detection of Impurities | Can separate PEGs of different chain lengths and other related substances. | Can identify and quantify impurities with different molecular weights, providing a detailed impurity profile. |
| Strengths | High reproducibility, robust quantification, and ability to separate isomers. | High sensitivity, high specificity for molecular weight, and structural elucidation capabilities. |
| Limitations | Indirect measurement of purity, co-elution of impurities can lead to inaccurate results. | Ionization efficiency can vary for different PEG oligomers, potentially affecting quantification. Complex spectra can be challenging to interpret. |
| Common Modes | Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC) | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI) |
Experimental Protocols
Detailed methodologies for the validation of this compound purity using HPLC and mass spectrometry are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
1. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. For this compound, this method can effectively separate the main component from less or more hydrophobic impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as PEGs lack a strong UV chromophore.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition at a concentration of 1 mg/mL.
2. Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic volume. This is particularly useful for identifying aggregation or fragmentation of the this compound.
-
Column: SEC column with a suitable pore size for the molecular weight of this compound (e.g., 300 Å).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase at a concentration of 1 mg/mL.
Mass Spectrometry (MS)
1. MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the molecular weight distribution of polymers like PEG.
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for PEGs. Prepare a saturated solution in 50:50 acetonitrile:water with 0.1% TFA.
-
Sample Preparation: Mix the this compound solution (1 mg/mL in water) with the matrix solution at a 1:1 ratio (v/v). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Instrumentation: Operate the MALDI-TOF MS in positive ion reflector mode.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a different PEG oligomer. The peak-to-peak mass difference should be 44 Da, corresponding to the ethylene glycol repeat unit. The main peak should correspond to the expected molecular weight of this compound.
2. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is often coupled with HPLC (LC-MS) for online separation and mass analysis.
-
Instrumentation: An ESI source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Mobile Phase: A volatile mobile phase compatible with ESI, such as a gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Infusion: The sample can be directly infused into the ESI source or introduced via an HPLC system.
-
Ionization Mode: Positive ion mode.
-
Data Analysis: The ESI-MS spectrum will show a series of multiply charged ions. Deconvolution of this series will provide the molecular weight of the this compound. The presence of other PEG oligomers will be evident as additional deconvoluted masses.
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for HPLC and mass spectrometry analysis of this compound.
Logical Framework for Method Selection
The choice between HPLC and mass spectrometry, or their combination, depends on the specific analytical goal. The following diagram provides a logical framework for selecting the appropriate technique.
References
- 1. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 9004-74-4 | BroadPharm [broadpharm.com]
m-PEG24-alcohol: A Comparative Guide to its Applications and Limitations in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of methoxy-polyethylene glycol with 24 ethylene glycol units and a terminal alcohol group (m-PEG24-alcohol). It objectively compares its performance with alternative technologies, supported by experimental data, to inform its application in research and drug development.
Executive Summary
This compound is a valuable tool in bioconjugation and drug delivery, offering a balance between the beneficial properties of PEGylation—such as increased solubility, stability, and circulation half-life of therapeutic molecules—and the potential drawbacks of larger PEG chains. Its relatively short chain length of approximately 1 kDa makes it a candidate for applications where minimal steric hindrance is desired, while still providing significant improvements in pharmacokinetics. However, like all PEGs, it is not without limitations, including potential immunogenicity and non-biodegradability, which has led to the development of several alternative technologies. This guide will delve into the specific applications of this compound, present quantitative data on its performance in comparison to other PEGs and alternatives, and provide detailed experimental protocols for its use.
Applications of this compound
The primary applications of this compound stem from its ability to be covalently attached to therapeutic molecules, a process known as PEGylation. The terminal hydroxyl group of this compound is not reactive on its own and requires activation to a more reactive functional group before it can be conjugated to proteins, peptides, or small molecules.[1]
Key applications include:
-
Drug Delivery Systems: this compound is used in the formulation of nanoparticles, liposomes, and micelles. Its hydrophilic nature helps to create a "stealth" shield around the drug carrier, reducing recognition by the reticuloendothelial system (RES), thereby prolonging circulation time.
-
Bioconjugation: It is conjugated to proteins, peptides, and oligonucleotides to improve their pharmacokinetic and pharmacodynamic properties. This can lead to a longer half-life, reduced immunogenicity, and increased stability.
-
PROTAC Linkers: this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific target proteins.
-
Surface Modification: It can be used to modify the surface of medical devices to improve their biocompatibility and reduce fouling.
Performance and Comparative Analysis
The choice of PEG chain length is a critical parameter in the design of bioconjugates, as it directly impacts the therapeutic's in vivo performance.[2] Generally, longer PEG chains lead to a greater increase in hydrodynamic size, resulting in a longer circulation half-life and reduced immunogenicity, but this can also lead to decreased biological activity due to steric hindrance.[2]
Pharmacokinetic Properties
A key advantage of PEGylation is the extension of a drug's plasma half-life. While specific data for this compound is limited, studies on antibody-drug conjugates (ADCs) have shown that the incorporation of an mPEG24 moiety in the linker resulted in a prolonged half-life and enhanced tumor suppression.[3] The following table provides a comparative overview of the impact of different PEG chain lengths on the half-life of bioconjugates.
| Bioconjugate | PEG Chain Length (kDa) | Half-life Extension (fold) | Reference |
| Affibody-Drug Conjugate | 4 | 2.5 | [4] |
| Affibody-Drug Conjugate | 10 | 11.2 | |
| Recombinant Human Tissue Inhibitor of Metalloproteinases-1 (rhTIMP-1) | 20 | 25 | |
| RS7-DL11 ADC (with mPEG24 linker) | ~1 (mPEG24) | Prolonged |
Note: The RS7-DL11 ADC study demonstrated a prolonged half-life with the mPEG24 linker but did not provide a specific fold-increase value.
In Vivo Efficacy and Cytotoxicity
The enhanced pharmacokinetic properties conferred by PEG linkers often translate to improved in vivo efficacy due to prolonged circulation and increased tumor accumulation. However, longer PEG chains can also reduce the in vitro cytotoxicity of a drug due to steric hindrance.
| Bioconjugate | PEG Chain Length (kDa) | Key Efficacy/Cytotoxicity Finding | Reference |
| Affibody-Drug Conjugate | 4 | In vitro cytotoxicity reduced by 4.5-fold compared to no PEG. | |
| Affibody-Drug Conjugate | 10 | In vitro cytotoxicity reduced by 22-fold compared to no PEG. | |
| RS7-DL11 ADC (with mPEG24 linker) | ~1 (mPEG24) | Demonstrated maximum tumor suppression. |
Limitations of this compound
Despite its advantages, this compound shares the limitations inherent to all PEG molecules.
-
Immunogenicity: While generally considered to have low immunogenicity, PEG can elicit an immune response, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance (ABC) of the PEGylated therapeutic upon repeated administration, potentially reducing its efficacy and causing adverse effects. Higher molecular weight PEGs have been shown to be more immunogenic, suggesting that shorter chains like m-PEG24 may have a lower risk.
-
Non-Biodegradability: The ether backbone of PEG is not readily biodegradable in humans. PEGs with a molecular weight below 20 kDa are typically cleared through the kidneys. While this compound falls into this category, concerns remain about the potential for accumulation with long-term, high-dose therapies.
-
Oxidative Degradation: The ether backbone of PEG is susceptible to oxidative degradation, which can be a concern for the long-term stability of PEGylated products.
Alternatives to this compound
The limitations of PEG have driven the development of alternative hydrophilic polymers for bioconjugation and drug delivery.
| Alternative Polymer | Key Advantages over PEG | Representative Performance Data | References |
| Polysarcosine (pSar) | Biocompatible, biodegradable, and low immunogenicity. | pSar-based lipid nanoparticles (LNPs) showed comparable particle sizes, high encapsulation efficiencies, and robust mRNA expression in preclinical models with reduced inflammatory cytokine secretion compared to PEG-LNPs. | |
| Poly(vinyl alcohol) (PVA) | Water-soluble, biocompatible, environmentally degradable, and exhibits ice recrystallization inhibition, which can aid in the cryopreservation of biologics. | Site-specific "PVAylation" has been achieved, enabling the preparation of well-defined mono-functional PVA for covalent or non-covalent modification of proteins. |
Experimental Protocols
Activation of this compound with Carbonyldiimidazole (CDI)
The terminal hydroxyl group of this compound can be activated with 1,1'-carbonyldiimidazole (CDI) to form a reactive imidazole carbamate intermediate. This intermediate can then react with primary amines on a protein to form a stable carbamate linkage.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Protein to be conjugated in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
Quenching solution (e.g., Tris buffer)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a molar excess of CDI to the this compound solution and stir at room temperature for 2-4 hours to form the activated PEG-imidazole carbamate.
-
Remove the solvent under reduced pressure.
-
Dissolve the activated m-PEG24-carbamate in the protein-containing buffer.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated protein using size-exclusion chromatography or ion-exchange chromatography to remove unreacted PEG and protein.
Caption: Activation of this compound with CDI and subsequent protein conjugation.
General Protocol for Protein Conjugation with NHS-activated PEG
If this compound is first converted to an N-hydroxysuccinimide (NHS) ester, it can readily react with primary amines on proteins.
Materials:
-
NHS-activated m-PEG24
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Buffer exchange columns or dialysis cassettes
Procedure:
-
Equilibrate the vial of NHS-activated m-PEG24 to room temperature before opening.
-
Immediately before use, prepare a 10 mM solution of the NHS-activated PEG in anhydrous DMSO or DMF. Do not prepare stock solutions for storage as the NHS-ester is moisture-sensitive and readily hydrolyzes.
-
Add a 20-fold molar excess of the NHS-activated PEG solution to the protein solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Stop the reaction by adding the quenching buffer.
-
Remove unreacted PEG by dialysis or buffer exchange.
-
Store the PEGylated protein under conditions optimal for the non-PEGylated protein.
Caption: General workflow for protein conjugation with NHS-activated m-PEG24.
Conclusion
This compound offers a compelling option for researchers and drug developers seeking to improve the therapeutic properties of biomolecules and drug delivery systems through PEGylation. Its relatively short chain length provides a balance between enhancing pharmacokinetics and minimizing potential drawbacks such as steric hindrance and immunogenicity. While it shares the general limitations of PEG, the growing body of research and the availability of alternative polymers provide a rich landscape of tools for optimizing drug design. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the therapeutic application, including the desired pharmacokinetic profile, the acceptable level of immunogenicity, and the required biological activity of the final conjugate.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of m-PEG24-alcohol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of m-PEG24-alcohol, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a critical component of operational safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the disposal of this compound, a monodispersed polyethylene glycol (PEG) derivative.
While this compound and similar polyethylene glycols are generally not classified as hazardous substances, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and to comply with local and national regulations.[1][2][3][4] Information from Safety Data Sheets (SDS) for related PEG compounds indicates a low level of toxicity and that they are not considered a health hazard under current legislation.
General Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle the chemical in a well-ventilated area.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is to treat it as chemical waste and dispose of it through a licensed waste disposal contractor. This ensures compliance with all relevant regulations.
-
Container Management : Keep the this compound in its original, clearly labeled container. Do not mix it with other waste materials.
-
Waste Collection : Store the container in a designated chemical waste accumulation area. This area should be secure and away from incompatible materials.
-
Engage a Licensed Contractor : Arrange for the collection of the chemical waste by a licensed and reputable hazardous waste disposal company. They will have the expertise and permits to handle and dispose of the material in accordance with environmental regulations.
-
Documentation : Maintain a record of the disposal, including the date, quantity of waste, and the contact information of the disposal contractor.
In the event of a small spill:
-
Containment : Absorb the spilled material with an inert, dry substance such as sand, earth, or vermiculite.
-
Collection : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Cleaning : Clean the affected area thoroughly with water.
-
Disposal : Dispose of the container with the absorbed material as chemical waste, following the procedure outlined above.
It is crucial to avoid the following:
-
Do not pour this compound down the drain. While it may be water-soluble, this can negatively impact aquatic environments and wastewater treatment systems.
-
Do not dispose of this compound in the regular trash.
Quantitative Data Summary
| Property | Value/Information | Source |
| Hazard Classification | Not classified as a hazardous substance | |
| Toxicological Effects | Not regarded as a health hazard | |
| Environmental Impact | Avoid discharge into the aquatic environment | |
| Disposal Method | Via a licensed waste disposal contractor |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling m-PEG24-alcohol
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of m-PEG24-alcohol. This guide provides immediate, procedural guidance to ensure safe laboratory practices and operational efficiency.
This compound, a high molecular weight polyethylene glycol derivative, requires careful handling to ensure laboratory safety and maintain experimental integrity. While generally considered to have low toxicity, appropriate personal protective equipment (PPE) and disposal protocols are essential.
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to minimize exposure and ensure a safe handling environment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. Use a dust mask if creating aerosols or dust. | This compound is not highly volatile, but inhalation of aerosols or dust should be avoided. |
Handling and Storage
Proper handling and storage are crucial for maintaining the quality of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Receiving and Storage | Upon receipt, store in a tightly sealed container at -20°C.[1] |
| Preparation | Allow the container to warm to room temperature before opening to prevent moisture condensation. Handle in a well-ventilated area. |
| Weighing and Dispensing | For solid forms, minimize dust generation. For liquid forms, avoid splashing. |
| Spill Cleanup | Absorb spills with an inert material (e.g., sand or vermiculite) and place in a suitable, labeled container for disposal.[2] |
Disposal Plan
While polyethylene glycols are biodegradable and generally not considered hazardous waste, proper disposal is necessary to avoid environmental contamination.[3]
| Waste Stream | Disposal Method |
| Unused this compound | Dispose of through a licensed chemical waste disposal contractor.[3] |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container and dispose of as chemical waste. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsed container can then be disposed of as regular laboratory waste. |
It is imperative to adhere to local and national regulations regarding chemical waste disposal.[3] Never pour this compound or its solutions down the drain, as this can negatively impact wastewater treatment processes.
Experimental Workflow for Handling this compound
To provide a clear, step-by-step visual guide for handling this compound, the following workflow diagram outlines the key procedural stages.
Caption: Procedural Workflow for Handling this compound
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
